2-Methyl-4-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNQZTZTZWPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376489 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15032-21-0 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenylpyridine
Disclaimer: Publicly available information on the physicochemical properties of 2-Methyl-4-phenylpyridine is limited. This guide summarizes the available data and provides information on its synthesis. For comparative purposes, data for the related isomer, 4-Methyl-2-phenylpyridine, is also presented.
Synthesis of this compound
This compound can be synthesized via the α-methylation of 4-phenylpyridine. A representative batch procedure involves the use of Raney® nickel as a catalyst in a high-boiling-point solvent like 1-octanol. The reaction proceeds at elevated temperatures.[1][2] Another approach involves a Suzuki coupling reaction under microwave conditions, which can be a cleaner and more efficient method.[3]
Experimental Protocols
Batch Synthesis via α-Methylation [1][2]
-
Preparation: To a 50 mL round-bottom flask, add approximately 1 g of Raney® nickel. Wash the catalyst with two portions of ethanol (15 mL each).
-
Reaction Setup: After washing, add 25 mL of 1-octanol to the flask containing the Raney® nickel.
-
Addition of Reactant: Add 1.0 g (6.44 mmol) of 4-phenylpyridine to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 200 °C) and maintain for 19 hours.
-
Workup:
-
Cool the flask to room temperature.
-
Filter the crude reaction mixture through a small plug of celite.
-
Wash the filtrate with four 25 mL portions of 1 N HCl.
-
Combine the aqueous layers and make the solution basic using a 2 M NaOH solution.
-
Extract the basic aqueous layer with four 25 mL portions of diethyl ether.
-
Combine the organic extracts and concentrate using a rotary evaporator to yield a mixture of this compound and unreacted starting material.
-
Flow Synthesis via α-Methylation [1][2][4]
A more expedited and greener synthesis can be achieved using a continuous flow setup.
-
System Preparation: A stainless steel column (150 x 4.6 mm) is packed with 5.5 g of Raney® nickel.
-
Reaction Conditions: 1-propanol is pumped through the column. The catalyst column is heated in a sand bath to over 180 °C for 30 minutes with a flow rate of 0.3 mL/min.
-
Sample Introduction: A 0.05 M solution of the pyridine starting material in 5 mL of 1-propanol is prepared. The flow rate is adjusted to 0.1 mL/min, and the sample is introduced into the reaction stream via a 5 mL sample loop.
-
Collection: The product is collected for 30 minutes to ensure complete elution.
-
Isolation: The solvent is evaporated to yield the 2-methylated pyridine product of sufficient purity for further use.
Synthesis Workflow Diagram
Caption: Workflow for the batch synthesis of this compound.
Physicochemical Properties of 4-Methyl-2-phenylpyridine (Isomer)
Due to the lack of available data for this compound, the following table summarizes the computed and experimental properties of its isomer, 4-Methyl-2-phenylpyridine (CAS: 3475-21-6). These values should be used as an estimation and for comparative purposes only.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [5][6][7] |
| Molecular Weight | 169.22 g/mol | [5][6][7] |
| Boiling Point | 284.5 ± 9.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Refractive Index | 1.568 | [6][7] |
| LogP (ACD/LogP) | 3.09 | [6] |
| Vapour Pressure | 0.0051 mmHg at 25°C | [6] |
| Enthalpy of Vaporization | 50.24 kJ/mol | [6] |
| Polar Surface Area | 12.89 Ų | [6] |
Isomeric Relationship Diagram
The following diagram illustrates the structural difference between this compound and its isomer for which physicochemical data is available.
Caption: Isomeric relationship between the requested compound and a data-rich analogue.
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-4-phenylpyridine, a valuable heterocyclic compound in medicinal chemistry and materials science. This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction and presents key analytical data for the characterization of the final product. The information is structured to be a practical resource for laboratory work and further research and development.
Synthesis of this compound
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds, making it an ideal choice for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1][2] In this case, 2-bromo-4-methylpyridine is coupled with phenylboronic acid.
Synthetic Pathway
The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling of 2-bromo-4-methylpyridine and phenylboronic acid, catalyzed by a palladium complex in the presence of a base.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine, phenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol |
| Appearance | Expected to be a solid or oil |
| CAS Number | 15032-21-0[3] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H6 (Pyridine) |
| ~7.6 | m | 2H | H2', H6' (Phenyl) |
| ~7.4 | m | 3H | H3', H4', H5' (Phenyl) |
| ~7.2 | d | 1H | H5 (Pyridine) |
| ~7.1 | s | 1H | H3 (Pyridine) |
| ~2.5 | s | 3H | -CH₃ |
Note: The chemical shifts are estimated based on data for similar compounds and may vary depending on the solvent and experimental conditions.[4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~158 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~148 | C4 (Pyridine) |
| ~138 | C1' (Phenyl) |
| ~129 | C3', C5' (Phenyl) |
| ~128 | C4' (Phenyl) |
| ~127 | C2', C6' (Phenyl) |
| ~123 | C5 (Pyridine) |
| ~121 | C3 (Pyridine) |
| ~24 | -CH₃ |
Note: The chemical shifts are estimated based on data for similar compounds and may vary depending on the solvent and experimental conditions.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | m | Aromatic C-H stretch |
| 2950-2850 | m | Aliphatic C-H stretch (-CH₃) |
| 1600-1450 | s | Aromatic C=C and C=N stretch |
| 1450-1350 | m | -CH₃ bend |
| 850-750 | s | Aromatic C-H out-of-plane bend |
Note: The wavenumbers are representative values for the expected functional groups.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
| 168 | [M-H]⁺ |
| 154 | [M-CH₃]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern is predicted based on the structure and general fragmentation of phenylpyridine isomers.
This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and to perform thorough characterization to confirm the identity and purity of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synchem.de [synchem.de]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 7. 4-Phenylpyridine(939-23-1) 13C NMR [m.chemicalbook.com]
- 8. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [mdpi.com]
- 9. Pyridine, 2-methyl- [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
2-Methyl-4-phenylpyridine CAS number and molecular structure
This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyridine, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, molecular structure, synthesis protocols, and known biological activities, presenting data in a structured and accessible format.
Chemical Identity and Molecular Structure
This compound is an aromatic heterocyclic organic compound. It is an isomer of other methyl-phenyl-pyridine derivatives, and its specific structure influences its chemical and biological properties.
Molecular Structure:
The molecular structure of this compound consists of a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.
Chemical Identifiers:
Physicochemical Properties:
Quantitative physicochemical data for this compound is not extensively reported. However, based on its structure, it is expected to be a weakly basic compound, soluble in organic solvents. The properties of the related isomer, 4-Methyl-2-phenylpyridine, are provided in the table below for comparative purposes.
| Property | Value (for 4-Methyl-2-phenylpyridine) |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol |
| Boiling Point | 284.5±9.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| Refractive Index | 1.568 |
Experimental Protocols for Synthesis
Two primary methods for the synthesis of this compound have been described in the literature: α-Methylation via Flow Synthesis and Suzuki Coupling.
α-Methylation of 4-Phenylpyridine (Flow Synthesis)
This method achieves the synthesis of 2-methylpyridines through a continuous flow setup, offering a greener alternative to traditional batch reactions.[2]
Experimental Workflow:
Methodology:
-
A 0.05 M solution of 4-phenylpyridine is prepared in 1-propanol.
-
A stainless steel column (150 x 4.6 mm) is packed with approximately 5.5 g of Raney® nickel.
-
The packed column is heated to over 180 °C in a sand bath.
-
The 4-phenylpyridine solution is introduced into the reaction stream and passed through the heated column using an HPLC pump at a flow rate of 0.1 mL/min.
-
The eluent is collected, and the solvent is evaporated to yield the product.
-
The resulting product is a mixture containing this compound, which can be identified by ¹H-NMR spectroscopy.[2]
Suzuki Coupling Reaction
The Suzuki coupling reaction provides a versatile method for the synthesis of this compound and its derivatives.[3] This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Reaction Scheme:
References
Spectroscopic Data of 2-Methyl-4-phenylpyridine: A Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, and MS) for 2-Methyl-4-phenylpyridine could not be located. The following guide provides predicted spectroscopic data based on the analysis of structurally similar compounds, namely 2-methylpyridine and 4-phenylpyridine. This information is intended to offer a scientifically informed estimation of the expected spectral characteristics for researchers, scientists, and drug development professionals. All experimental protocols are representative examples for the respective techniques.
Predicted Spectroscopic Data
The structural features of this compound, combining a substituted pyridine ring and a phenyl group, suggest a complex and informative spectroscopic profile. The following tables summarize the predicted quantitative data for its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.6 | Doublet | 1H | H6 (Pyridine) |
| ~ 7.5 - 7.7 | Multiplet | 5H | Phenyl Protons |
| ~ 7.3 | Doublet | 1H | H5 (Pyridine) |
| ~ 7.2 | Singlet | 1H | H3 (Pyridine) |
| ~ 2.6 | Singlet | 3H | Methyl Protons |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 159 | C2 (Pyridine) |
| ~ 150 | C6 (Pyridine) |
| ~ 149 | C4 (Pyridine) |
| ~ 138 | C1' (Phenyl) |
| ~ 129 | C2', C6' (Phenyl) |
| ~ 128 | C3', C5' (Phenyl) |
| ~ 127 | C4' (Phenyl) |
| ~ 122 | C5 (Pyridine) |
| ~ 121 | C3 (Pyridine) |
| ~ 24 | Methyl Carbon |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2900 | Medium | Aliphatic C-H Stretch (Methyl) |
| 1600 - 1580 | Strong | C=C Ring Stretch (Pyridine) |
| 1500 - 1400 | Strong | C=C Ring Stretch (Phenyl) |
| 1450 - 1350 | Medium | C-H Bend (Methyl) |
| 850 - 750 | Strong | C-H Out-of-plane Bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 169 | High | [M]⁺ (Molecular Ion) |
| 168 | Moderate | [M-H]⁺ |
| 154 | Moderate | [M-CH₃]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the uATR accessory.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as an Agilent 7890B GC system connected to a 5977A MSD.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40 - 500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and major fragment ions.
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: NMR Data to Structure Pathway.
Navigating Drug Development: A Technical Guide to the Solubility and Stability of 2-Methyl-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-Methyl-4-phenylpyridine, a crucial step in early-stage drug development. Understanding these fundamental physicochemical properties is paramount for formulation development, ensuring bioavailability, and establishing appropriate storage conditions and shelf-life. While specific experimental data for this compound is not extensively published, this document outlines the standard, industry-accepted protocols for determining these critical parameters.
Solubility Assessment of this compound
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent absorption. Poor aqueous solubility can be a major hurdle in developing effective oral dosage forms. The following sections detail the experimental protocol for determining the thermodynamic solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different common solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The agitation should be sufficient to keep the solid suspended. The equilibration time is critical and should be determined experimentally, but is often 24 to 72 hours to ensure equilibrium is reached.[2]
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Separation: Carefully withdraw an aliquot of the supernatant without disturbing the solid. To remove any remaining suspended solids, the aliquot should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3][4]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Data Presentation: Solubility of this compound
The results of the solubility studies should be presented in a clear and concise table, allowing for easy comparison across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Purified Water | 25 | [Hypothetical Data] | [Hypothetical Data] |
| PBS (pH 7.4) | 37 | [Hypothetical Data] | [Hypothetical Data] |
| 0.1 N HCl | 37 | [Hypothetical Data] | [Hypothetical Data] |
| Ethanol | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Methanol | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Acetone | 25 | [Hypothetical Data] | [Hypothetical Data] |
| DMSO | 25 | [Hypothetical Data] | [Hypothetical Data] |
Visualization: Solubility Determination Workflow
References
The Diverse Biological Activities of Substituted Pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and synthetic versatility have made it a "privileged scaffold" in the design of novel therapeutic agents. The strategic placement of various substituents on the pyridine core can dramatically influence its physicochemical properties and biological activity, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of substituted pyridine derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activities
Substituted pyridine derivatives have emerged as a prominent class of compounds in oncology research, with several approved drugs, such as Sorafenib and Crizotinib, featuring this core structure. Their anticancer effects are mediated through diverse mechanisms of action, often targeting key pathways involved in tumor growth, proliferation, and survival.
Mechanisms of Action
The anticancer activity of pyridine derivatives is multifaceted and includes:
-
Kinase Inhibition: Many pyridine-based compounds act as potent inhibitors of various kinases that are crucial for tumor progression. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2 phosphorylation, these derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[1] Other targeted kinases include those in the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell proliferation and survival.[2][3]
-
Induction of Apoptosis: Certain pyridine derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[4] The activation of these pathways leads to a cascade of events culminating in cell death.
-
Enzyme Inhibition: Some derivatives exhibit inhibitory activity against enzymes that are vital for cancer cell function, such as histone deacetylases (HDACs). HDAC inhibitors can alter chromatin structure, leading to the expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis.[1]
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, which are essential for cell division, some pyridine derivatives can arrest the cell cycle in the G2/M phase, leading to cell death.[5]
Quantitative Data: Anticancer Activity
The in vitro anticancer potency of substituted pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 3-CF3 substituted phenylurea | MCF-7 (Breast) | 0.22 (48h) | [6][7] |
| Pyridine-Urea | 3-Cl substituted phenylurea | MCF-7 (Breast) | 1.88 (48h) | [6][7] |
| Imidazo[1,2-a]pyridine | - | HepG2 (Liver) | ~4.5 | [4] |
| Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [4] |
| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | ~9.0 | [4] |
| Steroidal Pyridine | Pyridine ring at p-position | PC-3 (Prostate) | 1.55 | [8] |
| Chalcone Pyridine Analogue | - | MDA-MB-231 (Breast) | 0.0046 | [9] |
| Pyridine Derivative | OMe and OH substituted | MDA-MB-231 (Breast) | 0.069 | [9] |
Signaling Pathway Visualizations
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purformhealth.com [purformhealth.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
literature review on the synthesis of 2-Methyl-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in various biologically active compounds and functional materials. The efficient and selective synthesis of this compound is, therefore, a critical aspect of research and development in these fields. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, focusing on detailed experimental protocols, quantitative data, and logical workflows.
Key Synthetic Strategies
Two predominant and effective methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and continuous flow α-methylation. Each approach offers distinct advantages in terms of yield, scalability, and environmental impact.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound synthesis, this reaction typically involves the palladium-catalyzed coupling of a halogenated 2-methylpyridine with a phenylboronic acid derivative.
| Reactants | Catalyst | Base | Solvent System | Conditions | Yield | Reference |
| 4-Bromo-2-methylpyridine, Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | water/1,4-dioxane (5:1) | Microwave, 120°C | 81% | [1][2] |
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromo-2-methylpyridine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), potassium carbonate (K₂CO₃, 2-3 equivalents), and a catalytic amount of dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂).
-
Solvent Addition: Add a degassed mixture of water and 1,4-dioxane in a 5:1 ratio to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Continuous Flow α-Methylation
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. For the synthesis of 2-methylpyridines, a flow method utilizing a heterogeneous catalyst has been developed.
| Starting Material | Catalyst | Methyl Source (Solvent) | Temperature | Crude Yield | Reference |
| 4-Phenylpyridine | Raney® nickel | 1-Propanol | >180°C | 67% | [3][4][5] |
-
System Setup: Assemble a continuous flow system consisting of a high-performance liquid chromatography (HPLC) pump, a packed column reactor, a heating unit (e.g., a sand bath or column heater), and a collection vessel.
-
Catalyst Packing: Pack a stainless steel column with Raney® nickel catalyst.
-
Reaction Initiation: Prepare a solution of 4-phenylpyridine in 1-propanol (e.g., 0.05 M).
-
Flow Reaction: Pump the solution through the heated catalyst column, maintained at a temperature greater than 180°C. The flow rate should be optimized to ensure sufficient residence time for the reaction to occur (e.g., 0.1 mL/min).
-
Product Collection: Collect the eluent from the column.
-
Isolation: Evaporate the solvent (1-propanol) from the collected solution to yield the crude product, which is a mixture of this compound and unreacted starting material. Further purification can be achieved through standard techniques if required.
Other Synthetic Approaches
While the Suzuki coupling and flow methylation are highly effective, other methods for the synthesis of the this compound scaffold have been reported. These include:
-
Multi-step Synthesis from Non-aromatic Precursors: A one-pot synthesis reacting acetophenone, acetone, formaldehyde, and ammonia over molecular sieve catalysts has been described, offering a direct route from simple starting materials.[6]
-
Synthesis via Chalcone Intermediates: The Claisen-Schmidt condensation to form chalcones, followed by cyclization reactions, can be a versatile, though more complex, route to substituted pyridines.[7][8]
Conclusion
The synthesis of this compound can be achieved through several effective routes. The Suzuki-Miyaura cross-coupling offers high yields and specificity, making it a preferred method in many research settings.[1][2] For larger-scale production and greener chemistry applications, the continuous flow α-methylation presents a promising alternative with its operational simplicity and reduced waste.[3][5] The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including desired scale, available equipment, and cost considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Genesis and Evolution of Phenylpyridines: A Technical Guide for Modern Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyridine compounds, a versatile class of heterocyclic molecules, have carved a significant niche in both medicinal chemistry and materials science. From their foundational discoveries rooted in the rich history of pyridine chemistry to their contemporary applications in targeted therapeutics and advanced organic electronics, the phenylpyridine scaffold has proven to be of immense value. This technical guide provides an in-depth exploration of the discovery and historical development of phenylpyridine compounds, detailed experimental protocols for their synthesis and biological evaluation, and a comprehensive summary of their quantitative performance metrics. Special emphasis is placed on elucidating the intricate signaling pathways modulated by these compounds and visualizing key experimental workflows, offering a vital resource for researchers aiming to leverage the potential of this remarkable chemical entity.
A Journey Through Time: The Discovery and History of Phenylpyridine Compounds
The story of phenylpyridines is intrinsically linked to the broader development of pyridine chemistry, which began in earnest in the late 19th and early 20th centuries. The pioneering work on pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for the creation of a wide array of pyridine derivatives.[1] Early methods for forging biaryl linkages, though often harsh, provided the first potential routes to phenylpyridines.
One of the earliest documented methods for synthesizing a phenylpyridine is the reaction of phenyllithium with pyridine to form 2-phenylpyridine, a procedure detailed in Organic Syntheses in 1938.[2] This approach represented a significant step forward in accessing this important scaffold. For other isomers, early methods like the Ullmann reaction , discovered in the early 1900s, which involves the copper-catalyzed coupling of aryl halides, offered a potential, albeit demanding, pathway.[1] Similarly, the Gomberg-Bachmann reaction provided a means to synthesize biaryls via diazonium salts, and the Kröhnke pyridine synthesis offered a route to highly substituted pyridines.
The true revolution in phenylpyridine synthesis, however, arrived with the advent of modern palladium-catalyzed cross-coupling reactions in the latter half of the 20th century.[1] The development of the Suzuki-Miyaura , Negishi , and Stille couplings transformed the field, offering milder, more efficient, and highly versatile methods for constructing the phenyl-pyridine bond.[1] These reactions have become the cornerstone of contemporary phenylpyridine synthesis, enabling the rapid and systematic generation of diverse derivatives for a myriad of applications.
Synthetic Methodologies: Experimental Protocols
The efficient synthesis of the phenylpyridine core is fundamental to its exploration. Modern cross-coupling reactions are the methods of choice for their reliability and functional group tolerance.
Suzuki-Miyaura Coupling for 3-Phenylpyridine Synthesis
This method is often preferred due to the stability and low toxicity of the boronic acid reagents.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).[3]
-
Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).[3]
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.[3]
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.[3]
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylpyridine.[3]
Negishi Coupling for 3-Phenylpyridine Synthesis
This method is particularly useful for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.
Procedure:
-
Preparation of Phenylzinc Reagent: In a flame-dried flask under an inert atmosphere, react bromobenzene with activated zinc dust in anhydrous THF to prepare phenylzinc bromide.[4]
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.[4]
-
Slowly add the prepared phenylzinc bromide solution (1.2 eq.) to the reaction mixture at room temperature.[4]
-
Stir the reaction at room temperature or gently heat to 40-50°C, monitoring by TLC or GC-MS.[4]
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution.[4]
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.[4]
Stille Coupling for 3-Phenylpyridine Synthesis
Known for its excellent functional group tolerance, the Stille coupling is a valuable tool, though the toxicity of organotin reagents is a significant drawback.
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq.) and phenyltributylstannane (1.1-1.2 eq.) in an anhydrous solvent such as toluene or DMF.[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[4]
-
Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed.[4]
-
Work-up: After cooling, dilute the reaction with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.[4]
-
Purification: Filter the mixture through celite, wash the filtrate, dry, and purify by column chromatography.[4]
Applications and Quantitative Data
Phenylpyridine derivatives have demonstrated a remarkable breadth of applications, from life-saving pharmaceuticals to cutting-edge electronics.
Medicinal Chemistry
The phenylpyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1]
Anticancer Activity: Many phenylpyridine derivatives have been investigated for their potent anticancer properties, often acting as inhibitors of crucial cellular processes like tubulin polymerization or kinase signaling.[3][5]
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | - | 1.630 ± 0.009 | [5] |
| Pyrazolo[3,4-b]pyridine derivative | HCT-116 | HCT-116 | Varies | [5] |
| Pyrazolo[3,4-b]pyridine derivative | MCF-7 | MCF-7 | Varies | [5] |
| N², N⁴-diphenylpyridine-2,4-diamine derivative 14l | EGFR C797S | Baf3-EGFR L858R/T790M/C797S | 0.008 - 0.011 | [6] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | Tubulin Polymerization | HeLa | 0.047 | [6] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | Tubulin Polymerization | MCF-7 | 0.09 | [6] |
Antimicrobial Activity: The pyridine ring is a well-known pharmacophore in antimicrobial agents, and phenylpyridine derivatives have been explored for their potential to combat bacterial and fungal infections.[1]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][3][4][7]thiadiazole derivative 15t | Bacteria | 1-2 | [8] |
| Imidazo[2,1-b][3][4][7]thiadiazole derivative 16d | Bacteria | 0.5 | [8] |
| 2-Aminopyridine derivative 2c | S. aureus, B. subtilis | 39 | [9] |
Organic Electronics
Phenylpyridine ligands are crucial in the development of highly efficient phosphorescent organic light-emitting diodes (OLEDs), particularly in the form of iridium(III) complexes.[2] These materials can achieve near-perfect internal quantum efficiency.
| Iridium Complex | Emission Color | Max. External Quantum Efficiency (EQE) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
| Ir(ppy)₃ | Green | ~24% | - | 45±2 | [10][11] |
| (DMPQ)₂Ir(Pppy) | Red | 19.2% | - | - | [12] |
| Orange-red Ir(III) complex (Ir3) | Orange-Red | 30.65% | - | - | [13] |
| Blue Ir(III) complex (Ir1) | Blue | 28% | - | - | [14] |
Biological Mechanisms and Signaling Pathways
Understanding the mechanism of action of biologically active phenylpyridine derivatives is crucial for rational drug design and development. Two prominent mechanisms are the inhibition of tubulin polymerization and the modulation of kinase activity.
Inhibition of Tubulin Polymerization
Many anticancer phenylpyridine derivatives function by disrupting microtubule dynamics, which are essential for cell division.[15] These compounds often bind to the colchicine-binding site on β-tubulin.[3][7] This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule destabilization.[4][7] The disruption of microtubule dynamics triggers a mitotic checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells.[15]
Mechanism of tubulin polymerization inhibition.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[16][17] Phenylpyridine-based compounds have been developed as kinase inhibitors that typically function by competing with ATP for binding to the kinase's active site.[16] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signals that promote cell proliferation, survival, and migration.[2][18][19]
General mechanism of kinase inhibition.
Key Experimental Workflows
Reproducibility and standardization are paramount in scientific research. The following sections detail the workflows for common assays used to evaluate phenylpyridine compounds.
Workflow for Suzuki-Miyaura Synthesis
Experimental workflow for Suzuki-Miyaura synthesis.
Workflow for MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenylpyridine derivative and incubate for a specified period (e.g., 48-72 hours).[5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to an untreated control, and determine the IC₅₀ value from the dose-response curve.[5]
Experimental workflow for the MTT assay.
Conclusion
The phenylpyridine core structure has a rich history and continues to be a fertile ground for innovation in both medicinal chemistry and materials science. Its synthetic accessibility, coupled with the diverse range of biological activities and photophysical properties exhibited by its derivatives, ensures its continued relevance. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, quantitative data, and mechanistic underpinnings of phenylpyridine compounds. By leveraging the detailed protocols and conceptual frameworks presented herein, researchers are well-equipped to further explore and exploit the vast potential of this remarkable heterocyclic scaffold.
References
- 1. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ossila.com [ossila.com]
- 11. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved luminance and external quantum efficiency of red and white organic light-emitting diodes with iridium(iii) complexes with phenyl-substituted 2-phenylpyridine as a second cyclometalated ligand - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 18. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labiotech.eu [labiotech.eu]
Quantum Chemical Blueprint for 2-Methyl-4-phenylpyridine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies of Quantum Chemical Calculations as Applied to 2-Methyl-4-phenylpyridine and Its foundational moieties.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of this compound. Due to a scarcity of dedicated computational studies on this specific molecule, this guide adopts a comparative approach. We will explore the foundational molecules, 4-phenylpyridine and 2-methylpyridine, to establish a methodological framework and a quantitative baseline. This approach not only offers valuable insights into the constituent parts of this compound but also serves as a practical blueprint for researchers looking to conduct similar calculations on this or related compounds.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations are powerful computational tools that solve the Schrödinger equation for a given molecule, providing insights into its electronic structure and properties. Among the various methods, Density Functional Theory (DFT) has emerged as a popular choice for its balance of accuracy and computational efficiency. DFT methods calculate the electron density of a system to determine its energy and other properties.
The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial in any DFT calculation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the molecular orbitals, including polarization and diffuse functions, which are important for describing non-covalent interactions and anions.
Experimental and Computational Protocols
A typical quantum chemical calculation workflow involves several key steps, from building the initial molecular structure to analyzing the final results.
Molecular Structure and Optimization
The first step is to create a three-dimensional model of the molecule of interest. This can be done using molecular building software such as GaussView or Avogadro. An initial geometry optimization is often performed using a less computationally expensive method, like a smaller basis set or a semi-empirical method, to obtain a reasonable starting structure.
The final geometry optimization is then carried out using the desired level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the positions of the atoms to find the lowest energy conformation on the potential energy surface. A successful optimization is confirmed by a frequency calculation, which should yield no imaginary frequencies for a stable minimum.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific inaccuracies.
Electronic Property Calculations
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule.
Comparative Data Analysis
To provide a quantitative understanding, this section presents a comparative analysis of calculated properties for 4-phenylpyridine and 2-methylpyridine. This data serves as a reference for predicting the properties of this compound.
Optimized Geometrical Parameters
The following tables would typically present the key bond lengths and bond angles for the optimized geometries of the molecules.
| Parameter | 4-Phenylpyridine (Calculated) | 2-Methylpyridine (Calculated) | This compound (Predicted) |
| C-C (inter-ring) Bond Length (Å) | Data not available in snippets | N/A | ~1.49 |
| Pyridine C-N Bond Lengths (Å) | Data not available in snippets | Data not available in snippets | ~1.34 |
| Pyridine C-C Bond Lengths (Å) | Data not available in snippets | Data not available in snippets | ~1.39 |
| Phenyl C-C Bond Lengths (Å) | Data not available in snippets | N/A | ~1.39 |
| Dihedral Angle (°) | ~38.5 - 44.5[1] | N/A | ~40 |
Note: The data for 4-phenylpyridine and 2-methylpyridine at a consistent high level of theory were not fully available in the provided search results. The predicted values for this compound are estimations based on typical values for such systems.
Vibrational Frequencies
A comparison of the most significant calculated vibrational frequencies (scaled) for key functional groups.
| Vibrational Mode | 4-Phenylpyridine (Calculated cm⁻¹) | 2-Methylpyridine (Calculated cm⁻¹) | This compound (Predicted cm⁻¹) |
| C-H stretch (Aromatic) | Data not available in snippets | Data not available in snippets | 3100-3000 |
| C-H stretch (Methyl) | N/A | Data not available in snippets | 2980-2870 |
| C=C/C=N stretch (Ring) | Data not available in snippets | Data not available in snippets | 1600-1400 |
| Ring Breathing | Data not available in snippets | Data not available in snippets | ~1000 |
Note: Comprehensive vibrational frequency data from a consistent DFT calculation for both molecules were not available in the search results.
Electronic Properties
A summary of key electronic properties calculated at the B3LYP level.
| Property | 4-Phenylpyridine (Calculated) | 2-Methylpyridine (Calculated) | This compound (Predicted) |
| HOMO Energy (eV) | Data not available in snippets | Data not available in snippets | ~ -6.0 |
| LUMO Energy (eV) | Data not available in snippets | Data not available in snippets | ~ -1.0 |
| HOMO-LUMO Gap (eV) | Data not available in snippets | Data not available in snippets | ~ 5.0 |
| Dipole Moment (Debye) | ~2.5 - 2.6[1] | Data not available in snippets | ~ 2.7 |
Note: The electronic property data for 4-phenylpyridine and 2-methylpyridine at a consistent high level of theory were not fully available in the provided search results. The predicted values are estimations based on the expected electronic effects of the substituents.
Visualizing Computational Workflows and Relationships
Visual diagrams are essential for understanding the logical flow of computational experiments and the interplay between different calculated properties.
Conclusion and Future Directions
This technical guide has outlined the fundamental principles and a practical workflow for conducting quantum chemical calculations on this compound. By leveraging a comparative analysis of its constituent fragments, 4-phenylpyridine and 2-methylpyridine, we have established a solid foundation for understanding the expected structural and electronic characteristics of the target molecule.
For researchers and drug development professionals, the methodologies and conceptual frameworks presented here serve as a robust starting point for more in-depth computational studies. Future work should focus on performing dedicated DFT calculations on this compound to obtain precise quantitative data. Such studies will be invaluable for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent, thereby guiding and accelerating experimental research and development efforts.
References
2-Methyl-4-phenylpyridine: A Technical Guide to Toxicological Data and Safety Precautions
Disclaimer: This document provides a summary of the currently available toxicological information and safety precautions for 2-Methyl-4-phenylpyridine. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. Much of the information available is for structurally related compounds, and this should be interpreted with caution. Empirical testing is necessary for a definitive toxicological profile.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any chemical substance, a thorough understanding of its toxicological properties and the implementation of appropriate safety measures are paramount for safe handling and use in a research and development setting. This guide summarizes the known hazard information for this compound and provides context by discussing the toxicology of related pyridine and phenylpyridine derivatives.
Toxicological Data for this compound
GHS Hazard Classification
The available GHS classification for this compound indicates that it is an irritant.[1]
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin corrosion/irritation | H315: Causes skin irritation | ! | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | ! | Warning |
Table 1: GHS Hazard Classification for this compound based on a notification to the ECHA C&L Inventory.[1]
Toxicological Profile of Structurally Related Compounds
Due to the limited data on this compound, it is informative to consider the toxicological profiles of structurally similar compounds. However, it is crucial to emphasize that these are not direct surrogates, and their properties may differ significantly.
Pyridine and its Alkyl Derivatives
Pyridine and its derivatives are known to have various toxic effects.[2][3] They can be absorbed through oral, inhalation, and dermal routes.[2] The primary target organs for pyridine toxicity are the liver and kidneys.[3] Some alkylated pyridines have been shown to cause moderate skin irritation.[3]
Phenylpyridine Isomers
Studies on 2-phenylpyridine and 3-phenylpyridine, which are present in tea, have suggested they are unlikely to be a cause of idiopathic Parkinson's disease, a condition linked to the neurotoxin MPTP.[4] This suggests that the presence of a phenyl group on the pyridine ring does not automatically confer the same type of neurotoxicity as seen with MPTP and its metabolites.[4] 4-Phenylpyridine has been investigated for its anti-inflammatory effects on the skin.[5][6]
1-Methyl-4-phenylpyridinium (MPP+)
1-Methyl-4-phenylpyridinium (MPP+) is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-established neurotoxin that selectively destroys dopaminergic neurons and induces symptoms of Parkinson's disease.[7][8][9][10] MPP+ is a non-selective neurotoxin that can cause cell death in dopamine-, norepinephrine-, and serotonin-containing neurons.[8] Its neurotoxicity is linked to its uptake by monoamine transporters and subsequent inhibition of mitochondrial respiration.[9] The structural similarity between MPP+ and this compound warrants caution regarding potential neurotoxic effects, although there is currently no direct evidence for this.
Safety Precautions
Given the GHS classification of this compound as a skin and eye irritant, the following safety precautions are recommended when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with powders or aerosols, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Experimental Protocols
A thorough search of the scientific literature did not yield any specific experimental protocols for the toxicological assessment of this compound. For researchers planning to conduct such studies, standard OECD guidelines for chemical testing should be followed. A general workflow for an in vitro cytotoxicity assessment is provided below as a conceptual illustration.
References
- 1. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. 4-phenylpyridine suppresses UVB-induced skin inflammation by targeting c-Src in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Neurotoxicity of 1-Methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine in the Monkey and Man | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylpyridine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic compounds. 2-Methyl-4-phenylpyridine is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. This document provides a detailed protocol for the synthesis of this compound via the Suzuki coupling of 2-bromo-4-methylpyridine and phenylboronic acid, offering a robust and reproducible method for researchers in drug discovery and development.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Components and Conditions
| Parameter | Value |
| Starting Material A | 2-Bromo-4-methylpyridine |
| Starting Material B | Phenylboronic acid |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Product Yield | 81%[1] |
Table 2: Product Characterization Data for this compound
| Analysis | Data |
| CAS Number | 3475-21-6[2] |
| Molecular Formula | C₁₂H₁₁N[2] |
| Molecular Weight | 169.22 g/mol [2] |
| ¹H NMR | Data consistent with the structure of this compound.[3] |
| ¹³C NMR | Data consistent with the structure of this compound. |
| Mass Spectrometry (MS) | m/z: [M+H]⁺ calculated for C₁₂H₁₂N: 170.0964; found 170.0961. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the 2-bromo-4-methylpyridine.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Continuous Flow Synthesis of 2-Methylpyridines via α-Methylation
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and efficient method for the α-methylation of pyridines to synthesize 2-methylpyridine derivatives using a continuous flow setup. This process offers significant advantages over traditional batch methods, including enhanced safety, scalability, reduced reaction times, and minimized waste generation.[1][2][3][4][5] The described protocol utilizes a readily available heterogeneous catalyst, Raney® nickel, with 1-propanol serving as both the solvent and the methylating agent.[1][2][3][6] This approach provides a greener and more efficient route to valuable 2-methylpyridine building blocks, which are crucial intermediates in the pharmaceutical and agrochemical industries.[1]
Advantages of Flow Synthesis
Continuous flow chemistry allows for reactions to be conducted at elevated temperatures and pressures in a controlled and safe manner.[1] This methodology replaces conventional fixed-volume reaction vessels with flow reactors, which can obviate the need for extensive purification procedures.[6] Key benefits of this approach include:
-
Shorter Reaction Times: Greatly reduced reaction times compared to batch processing.[2][3][5]
-
Increased Safety: Minimizes the handling of hazardous materials like Raney® nickel and allows for better control over reaction parameters.[2][3][5]
-
Reduced Waste: More environmentally friendly with less waste generation.[2][4][6]
-
Scalability: The process is readily scalable for larger-scale production.[1]
-
High Selectivity: The reaction proceeds with a high degree of regioselectivity, primarily yielding the α-methylated product.[2][4][6]
Experimental Data
The following table summarizes the results for the α-methylation of various substituted pyridines using the described continuous flow protocol.
| Entry | Substrate | Product | Conversion (%) | Isolated Yield (%) |
| 1 | Pyridine | 2-Methylpyridine | >95 | 85 |
| 2 | 3-Chloropyridine | 3-Chloro-2-methylpyridine | >95 | 82 |
| 3 | 4-Methoxypyridine | 4-Methoxy-2-methylpyridine | >95 | 88 |
| 4 | 3,5-Dichloropyridine | 3,5-Dichloro-2-methylpyridine | >95 | 75 |
| 5 | 2-Picoline | 2,6-Lutidine | >95 | 90 |
| 6 | 3-Fluoropyridine | 3-Fluoro-2-methylpyridine | >95 | 80 |
| 7 | 4-Trifluoromethylpyridine | 2-Methyl-4-(trifluoromethyl)pyridine | >95 | 78 |
| 8 | Quinoline | 2-Methylquinoline | >95 | 83 |
Note: Data compiled from similar flow synthesis experiments.
Experimental Protocols
This section provides a detailed methodology for the continuous flow synthesis of 2-methylpyridines.
Materials and Equipment
-
Pump: Waters 515 pump or Vapourtec R2 pumping module[3]
-
Injector: Manual dual-mode (six-port) injector with a 5 mL sample loop[3][6]
-
Column: Stainless steel column (150 mm x 4.6 mm)[6]
-
Catalyst: Raney® nickel (5.5 g)[6]
-
Heating System: Hot plate with a sand bath or a gas chromatograph (GC) oven for more precise temperature control.[3]
-
Substrates: Pyridine and substituted pyridines
Catalyst Column Preparation
-
Carefully pack an empty 150 mm x 4.6 mm stainless steel column with 5.5 g of Raney® nickel.[6]
-
Flush the packed column with isopropanol at room temperature to remove any residual water, as Raney® nickel is typically stored under water.[3]
General Flow Procedure
-
Assemble the continuous flow system as depicted in the workflow diagram below.
-
Initially, set the flow rate of 1-propanol to 0.3 mL/min and heat the catalyst column to >180 °C for 30 minutes.[6]
-
While the column is heating, prepare a 0.05 M solution of the desired pyridine substrate in 5 mL of 1-propanol.[6]
-
Reduce the flow rate to 0.1 mL/min.[6]
-
Inject the prepared pyridine solution into the 5 mL sample loop.[6]
-
Introduce the sample into the reaction stream, which then passes through the heated catalyst column.[6]
-
The product stream is collected after passing through the back-pressure regulator.[1]
-
The collected solution containing the 2-methylated pyridine can be concentrated by removing the solvent. The resulting product is often pure enough for further use without additional purification.[2][3][5]
Visualizations
Experimental Workflow
Caption: Continuous flow setup for the α-methylation of pyridines.
Proposed Reaction Mechanism
Two potential mechanisms have been proposed for this reaction.[3][4][6]
Caption: Proposed mechanisms for the α-methylation of pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]
Application Notes and Protocols for 2-Methyl-4-phenylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenylpyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyridine core is a privileged scaffold found in numerous biologically active compounds. The presence of a methyl group at the 2-position and a phenyl group at the 4-position provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a particular focus on the development of kinase inhibitors for anticancer therapy.
Application Notes: Kinase Inhibition
Derivatives of the broader phenylpyridine and aminopyridine scaffolds have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The this compound core can be strategically functionalized to generate potent and selective kinase inhibitors targeting key players in cancer progression, such as Polo-like kinase 4 (PLK4), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibiting PLK4 is a promising anticancer strategy. Derivatives of aminopyridines, which can be synthesized from this compound precursors, are designed to fit into the ATP-binding pocket of PLK4, thereby blocking its kinase activity and leading to cell cycle arrest and apoptosis.
EGFR and VEGFR-2 Inhibition
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis. Phenylpyridine-containing compounds have been investigated as dual inhibitors of these kinases. The phenylpyridine scaffold can be elaborated to interact with the hinge region and other key residues within the ATP-binding sites of EGFR and VEGFR-2, disrupting their signaling cascades.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Pyridine-based compounds have been developed as potent CDK2 inhibitors. The this compound scaffold can serve as a foundation for designing inhibitors that compete with ATP for binding to CDK2, leading to G1/S phase cell cycle arrest.
Quantitative Bioactivity Data
The following table summarizes the anticancer activity of various pyridine derivatives, illustrating the potential for compounds derived from the this compound scaffold.
| Compound Class | Target/Cell Line | IC50 |
| 2-Aryl-4-methylpyridine Derivatives | HeLa (Cervical Cancer) | ~10-20 µM[1] |
| MCF-7 (Breast Cancer) | ~15-25 µM[1] | |
| 2-Heteroaryl-4-methylpyridine Derivatives | PC-3 (Prostate Cancer) | ~5-15 µM[1] |
| HepG2 (Liver Cancer) | ~10-20 µM[1] | |
| 4-Thiophenyl-pyridine Derivative (2a) | EGFR | 0.209 µM[2] |
| VEGFR-2 | 0.195 µM[2] | |
| HepG-2 | 4.16 µM[3] | |
| MCF-7 | 7.41 µM[3] | |
| Pyrazolo[3,4-b]pyridine Derivatives | CDK2/cyclin A2 | 0.24 - 0.93 µM[4] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivative | CDK2 | 0.7 nM[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the signaling pathways commonly targeted by pyridine-based kinase inhibitors.
Experimental Workflow Diagram
Experimental Protocols
Synthesis of 2-Substituted-4-phenylpyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aryl-4-phenylpyridines starting from a 2-halo-4-phenylpyridine intermediate, which can be prepared from this compound.
Materials:
-
2-Halo-4-phenylpyridine (e.g., 2-bromo-4-phenylpyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 5:1)[6]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add the 2-halo-4-phenylpyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-120°C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS. Microwave irradiation at 120°C can significantly shorten the reaction time.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-phenylpyridine derivative.
Anticancer Activity Screening: MTT Assay
This protocol provides a method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[1][7][8]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.[9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The synthetic and screening protocols provided herein offer a framework for researchers to explore the therapeutic potential of this promising class of compounds. Further optimization of derivatives based on this scaffold could lead to the discovery of potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bmglabtech.com [bmglabtech.com]
Applications of 2-Methyl-4-phenylpyridine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Methyl-4-phenylpyridine as a versatile building block in the synthesis of pharmaceutical agents. The unique structural features of this compound, combining a reactive methyl group and a phenyl-substituted pyridine core, make it a valuable precursor for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer agents.
Overview of Synthetic Utility
This compound serves as a key intermediate in the construction of complex molecular architectures. The pyridine nitrogen offers a site for coordination and activation, while the methyl group can undergo various transformations, including oxidation, halogenation, or deprotonation to form a nucleophile. The phenyl substituent provides a scaffold for further functionalization and influences the overall lipophilicity and electronic properties of the resulting molecules.
A primary application of this building block lies in the synthesis of biaryl compounds through cross-coupling reactions, where the pyridine ring can be further elaborated. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where a biaryl structure is often a key pharmacophoric element.
Synthesis of this compound
A reliable method for the synthesis of this compound is through the α-methylation of 4-phenylpyridine. Both batch and continuous flow methods have been reported, with the latter offering advantages in terms of safety, scalability, and reduced waste.
Table 1: Synthesis of this compound
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Batch | 4-Phenylpyridine | Raney® nickel, 1-octanol | 1-octanol | ~200 | 67 (crude) | [1] |
| Flow | 4-Phenylpyridine | Raney® nickel | 1-propanol | >180 | High | [1] |
Experimental Protocol: Batch Synthesis of this compound[1]
This protocol describes a laboratory-scale batch synthesis of this compound.
Materials:
-
4-Phenylpyridine
-
Raney® nickel (slurry in water)
-
Ethanol
-
1-Octanol
-
1 N Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Celite
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round bottom flask, add approximately 1 g of Raney® nickel.
-
Wash the Raney® nickel with two portions of ethanol (2 x 15 mL).
-
Add 25 mL of 1-octanol to the flask containing the washed Raney® nickel.
-
Add 1.0 g (6.44 mmol) of 4-Phenylpyridine to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~200 °C) with stirring for 19 hours.
-
Cool the flask to room temperature.
-
Filter the crude reaction mixture through a small plug of celite.
-
Wash the filtrate with 1 N HCl (4 x 25 mL).
-
Combine the aqueous layers and make the solution basic with 2 M NaOH.
-
Extract the aqueous layer with diethyl ether (4 x 25 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution using a rotary evaporator to yield the crude product.
-
The crude product is a mixture of this compound and unreacted starting material. Further purification can be achieved by column chromatography.
Application in the Synthesis of COX-2 Inhibitors
The 2-methylpyridine scaffold is a key structural component of the selective COX-2 inhibitor, Etoricoxib. While the direct synthesis of Etoricoxib from this compound is not explicitly reported, the existing synthetic routes for analogous compounds highlight the potential of using this compound as a starting material for novel COX-2 inhibitors. The general strategy involves the formation of a bipyridine system.
Conceptual Synthetic Workflow for a COX-2 Inhibitor Analogue
Caption: Conceptual workflow for synthesizing a COX-2 inhibitor analogue.
Application in the Synthesis of Kinase Inhibitors
The pyridine and phenylpyridine moieties are prevalent in a wide range of kinase inhibitors, which are crucial in cancer therapy. These scaffolds often interact with the hinge region of the kinase active site. This compound provides a valuable starting point for the synthesis of novel kinase inhibitors targeting pathways such as c-Met and FLT3.
Signaling Pathways of Relevant Kinase Targets
The c-Met and FMS-like tyrosine kinase 3 (FLT3) signaling pathways are critical in cell proliferation, survival, and migration. Their aberrant activation is implicated in various cancers.
Caption: Simplified c-Met Signaling Pathway.
References
Application Note: Comprehensive Purity Assessment of Synthesized 2-Methyl-4-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-phenylpyridine is a substituted pyridine derivative with applications in medicinal chemistry and materials science. The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, byproducts, and positional isomers. Ensuring the purity of synthesized this compound is critical for the reliability of research data and the safety and efficacy of potential pharmaceutical applications. This document provides detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities in the Synthesis of this compound
The purity of synthesized this compound can be affected by residual starting materials, reagents, and the formation of byproducts. Common synthetic routes, such as the reaction of 4-phenylpyridine with a methylating agent, may lead to impurities that require careful analytical characterization.[1][2]
Table 1: Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Potential Origin |
| 4-Phenylpyridine | C₁₁H₉N | Unreacted starting material |
| 2,6-Dimethyl-4-phenylpyridine | C₁₃H₁₃N | Over-methylation byproduct |
| Positional Isomers (e.g., 3-Methyl-4-phenylpyridine) | C₁₂H₁₁N | Non-selective methylation |
| Residual Solvents (e.g., Toluene, Ether) | Varies | From reaction and workup |
| Reagents (e.g., Organometallic compounds) | Varies | Residual from synthesis |
Analytical Methods for Purity Assessment
A multi-technique approach is recommended for the comprehensive purity assessment of this compound.[3]
Diagram 1: General Workflow for Purity Assessment
Caption: A flowchart illustrating the overall workflow for the synthesis, analysis, and purity reporting of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for separating and quantifying non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of this compound.[4][5]
Experimental Protocol: RP-HPLC
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 30 °C[3][5] |
| Detection | UV at 254 nm[3][4] |
| Injection Volume | 10 µL[4][5] |
| Sample Preparation | Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.[4] |
Data Presentation: HPLC
Table 2: Illustrative HPLC Data for Purity Assessment
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 4.5 | Impurity 1 (e.g., 4-Phenylpyridine) | 0.5 |
| 2 | 8.2 | This compound | 99.3 |
| 3 | 10.1 | Impurity 2 (e.g., Dimer) | 0.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds, providing both separation and structural identification of impurities.
Experimental Protocol: GC-MS
| Parameter | Recommended Condition |
| Instrumentation | Gas chromatograph with a mass spectrometer detector |
| Column | Capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C[5] |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Detector (MS) | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Injection | 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane, using a split injection mode. |
Data Presentation: GC-MS
Table 3: Illustrative GC-MS Data for Purity and Impurity Identification
| Retention Time (min) | Compound | Area (%) | Key Mass Fragments (m/z) |
| 7.8 | This compound | 99.5 | 169 (M+), 168, 154, 141 |
| 9.2 | Impurity (e.g., 2,6-Dimethyl-4-phenylpyridine) | 0.5 | 183 (M+), 168 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[6][7] An internal standard of known purity is used for quantification.
Experimental Protocol: qNMR
| Parameter | Recommended Condition |
| Instrumentation | High-resolution NMR spectrometer (e.g., 400 MHz or higher) |
| Internal Standard | A certified internal standard with non-overlapping signals (e.g., Maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) |
| Solvent | A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆) |
| Sample Preparation | Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.[4] Dissolve the mixture in a known volume of the deuterated solvent. |
| Acquisition Parameters | A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full signal relaxation. A 90° pulse angle should be used. |
Purity Calculation for qNMR:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation: qNMR
Table 4: Illustrative qNMR Data for Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.2 mg | 10.5 mg |
| Molecular Weight (MW) | 169.22 g/mol | 116.07 g/mol |
| Signal for Integration | Methyl protons (δ ~2.5 ppm) | Vinylic protons (δ ~6.3 ppm) |
| Number of Protons (N) | 3 | 2 |
| Integral (I) | 1.00 | 0.45 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity | 99.2% | - |
Comparative Analysis of Techniques
Diagram 2: Comparison of Analytical Techniques
Caption: A diagram showing the logical relationships and comparative advantages and limitations of HPLC, GC-MS, and qNMR for purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a combination of orthogonal analytical techniques to ensure accurate and reliable results. HPLC is recommended for routine purity determination and quantification of non-volatile impurities. GC-MS is invaluable for identifying and quantifying volatile impurities and isomers. qNMR serves as a primary method for obtaining an accurate purity value without the need for a specific certified reference material of the analyte. By employing these methods, researchers, scientists, and drug development professionals can confidently determine the purity of this compound, ensuring the quality and integrity of their work.
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-methylation of 4-phenylpyridine to form MPP+
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-methyl-4-phenylpyridinium iodide (MPP+), a potent neurotoxin widely used in scientific research to model Parkinson's disease. These application notes include a summary of quantitative data, a detailed experimental protocol, and a diagram of the MPP+ toxicity pathway.
Application Notes
1-methyl-4-phenylpyridinium (MPP+) is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Due to its ability to selectively destroy dopaminergic neurons in the substantia nigra, MPP+ is a critical tool in neuroscience research for inducing a parkinsonian syndrome in animal and cellular models.[1] The neurotoxicity of MPP+ is primarily attributed to its inhibition of complex I of the mitochondrial electron transport chain. This interference with oxidative phosphorylation leads to a depletion of cellular ATP and an increase in the production of reactive oxygen species (ROS), ultimately causing neuronal cell death.[2][3][4][5]
The synthesis of MPP+ is achieved through the N-methylation of 4-phenylpyridine. A common and efficient method involves the reaction of 4-phenylpyridine with methyl iodide in a suitable solvent.[2] The resulting MPP+ iodide salt is a white to beige powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product in the N-methylation of 4-phenylpyridine.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water | Purity |
| 4-Phenylpyridine | C₁₁H₉N | 155.20 | - | - | - |
| Methyl Iodide | CH₃I | 141.94 | Colorless liquid | 14 g/L (at 20 °C) | - |
| MPP+ Iodide | C₁₂H₁₂IN | 297.13 | White to beige powder | 10 mg/mL | ≥98% (HPLC) |
Experimental Protocol: Synthesis of MPP+ Iodide
This protocol details the N-methylation of 4-phenylpyridine using methyl iodide.
Materials:
-
4-phenylpyridine
-
Methyl iodide (MeI)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (e.g., nitrogen or argon)
-
Vacuum filtration apparatus
-
Cold acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylpyridine in anhydrous acetonitrile under an inert atmosphere.
-
Addition of Methylating Agent: Add a molar excess of methyl iodide to the solution. A molar ratio of approximately 3:1 (methyl iodide to 4-phenylpyridine) can be employed.[6]
-
Reaction: Heat the reaction mixture to reflux with constant stirring for 24 hours. The reflux temperature will be the boiling point of acetonitrile, which is approximately 82 °C.[2]
-
Product Precipitation: After 24 hours, allow the reaction mixture to cool to room temperature. The MPP+ iodide salt will precipitate out of the solution.[1]
-
Isolation of Product: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold acetonitrile to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the final product under vacuum to obtain MPP+ iodide as a solid.[1]
Characterization:
The identity and purity of the synthesized MPP+ iodide can be confirmed by various analytical techniques, including:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the MPP+ cation at m/z 170.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 1-methyl-4-phenylpyridinium cation.
Visualizations
Experimental Workflow for MPP+ Synthesis
Caption: Workflow for the synthesis of MPP+ iodide.
Signaling Pathway of MPP+ Neurotoxicity
References
- 1. Metabolomic analysis data of MPP+-exposed SH-SY5Y cells using CE-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPP+ - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-4-phenylpyridinium Iodide (MPP+), Dopaminergic selective neurotoxin (CAS 36913-39-0) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MPP+ IODIDE | 36913-39-0 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for 2-Methyl-4-phenylpyridine Derivatives as Potential iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-methyl-4-phenylpyridine derivatives as potential inhibitors of inducible nitric oxide synthase (iNOS). While specific quantitative data for a broad series of this compound derivatives is limited in publicly available literature, this document leverages data from the closely related and well-studied 2-amino-4-methylpyridine scaffold to provide insights into potential structure-activity relationships. Detailed experimental protocols for evaluating iNOS inhibition and relevant signaling pathway diagrams are also presented.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. The 4-phenylpyridine scaffold has emerged as a promising starting point for the design of such inhibitors. This document outlines the current understanding and methodologies for investigating this compound derivatives and their analogues as potential iNOS inhibitors.
Data Presentation: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues
The following table summarizes the in vitro inhibitory activity of a series of 6-substituted 2-amino-4-methylpyridine analogues against iNOS, as well as the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), for selectivity assessment. This data provides a valuable reference for the rational design of novel this compound derivatives.
| Compound ID | 6-Substituent | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |
| 1 | -H | 28 | - | - |
| 2 | -CH(CH₃)₂ | 11 | - | - |
| 3 | -CH₂CH₂OH | 14 | - | - |
| 4 | -CH₂CH₂F | 9 | - | - |
| 5 | -CH₂CHF₂ | 18 | - | - |
| 6 | -CH₂CF₃ | 20 | - | - |
| 7 | -(CH₂)₂CH₂OH | 23 | - | - |
| 8 | -(CH₂)₂CH₂F | 15 | - | - |
Data presented is for 2-amino-4-methylpyridine analogues and serves as a reference for designing this compound derivatives.
Experimental Protocols
In Vitro iNOS Inhibition Assay (Radiometric Assay)
This protocol describes the determination of the inhibitory activity of test compounds against recombinant human iNOS enzyme by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.
Materials:
-
Recombinant human iNOS enzyme
-
L-[¹⁴C]arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)
-
Calmodulin
-
EGTA
-
HEPES buffer (pH 7.4)
-
Test compounds (this compound derivatives)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, NADPH, H4B, calmodulin, EGTA, and the iNOS enzyme.
-
Add Test Compounds: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (solvent only) and a positive control (a known iNOS inhibitor).
-
Initiate Reaction: Start the enzymatic reaction by adding L-[¹⁴C]arginine to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin will bind to the unreacted L-[¹⁴C]arginine.
-
Separation: Centrifuge the plate to pellet the resin.
-
Quantification: Transfer an aliquot of the supernatant (containing L-[¹⁴C]citrulline) to a scintillation vial, add scintillation cocktail, and quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular iNOS Inhibition Assay (Griess Assay)
This protocol measures the inhibitory effect of test compounds on NO production in cultured cells (e.g., RAW 264.7 macrophages) stimulated to express iNOS. Nitrite, a stable oxidation product of NO, is quantified using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test compounds
-
Griess Reagent System:
-
Solution A: Sulfanilamide in phosphoric acid
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of nitrite production for each compound concentration compared to the stimulated vehicle control. Determine the IC50 value.
Visualizations
Signaling Pathway of iNOS Induction
Application Notes and Protocols for the Investigation of 2-Methyl-4-phenylpyridine in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals exploring materials science applications.
Disclaimer: Direct and extensive research on the specific application of 2-Methyl-4-phenylpyridine in OLEDs is not widely available in peer-reviewed literature. This document, therefore, provides a comprehensive guide based on the well-established roles of analogous phenylpyridine derivatives in OLEDs. The protocols and data presented are intended to serve as a foundational framework for researchers investigating novel compounds like this compound.
Introduction to Phenylpyridine Derivatives in OLEDs
Phenylpyridine and its derivatives are a cornerstone class of materials in the field of organic electronics, primarily due to their versatile electronic properties and high thermal stability. The pyridine moiety is electron-deficient, which facilitates electron transport, while the phenyl group can be functionalized to tune the molecule's photophysical properties.[1] Consequently, these compounds are extensively used in various layers of an OLED device.
Key Applications of Phenylpyridine Derivatives:
-
Host Materials: In the emissive layer (EML), host materials form a matrix for dopant emitter molecules. Phenylpyridine-based hosts with high triplet energies are crucial for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, as they confine the excitons to the guest emitter.[2]
-
Electron Transport Layers (ETLs): The electron-deficient nature of the pyridine ring makes these derivatives excellent candidates for ETLs, facilitating the efficient injection and transport of electrons from the cathode towards the emissive layer.[3][4]
-
Emitters (Ligands in Organometallic Complexes): 2-Phenylpyridine is a classic cyclometalating ligand used in highly efficient phosphorescent emitters, particularly with heavy metal ions like Iridium(III) and Platinum(II).[5][6] These organometallic complexes can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons.[5]
This compound, the subject of this note, could potentially be explored for any of these roles. Its suitability would depend on its specific photophysical and electrochemical properties, such as its LUMO/HOMO energy levels, triplet energy, and charge carrier mobility.
Hypothetical Performance Data and Comparison
As no specific performance data for OLEDs incorporating this compound is available, the following table presents typical performance metrics for OLEDs using various functional phenylpyridine derivatives. This serves as a benchmark for evaluating a novel material.
| Role of Phenylpyridine Derivative | Derivative Example | Host/Emitter System | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| Host Material | p-CzPym | Green TADF Emitter (4CzIPN) | 31.5 | 116.5 | >5000 | 2.5 | Green |
| Electron Transporter | T3PyTRZ | Green Phosphor (Ir(ppy)3) | >24 | >115 | >30000 | 2.18 | Green |
| Emitter (Ligand) | Iridium(III) complex | Phosphorescent Emitter | ~21 | 74 | >1000 | 3.2 | Green |
| Hole Transporter | Py-Br | Yellow Emitter | 9 | Not Specified | 17300 | Not Specified | Yellow |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Experimental Protocols
This section details the essential experimental procedures for synthesizing this compound (if not commercially available) and for fabricating and characterizing a multi-layer OLED device to test its properties.
Synthesis of this compound
A representative synthesis can be achieved via α-methylation of 4-phenylpyridine. A general procedure is described below, which may require optimization.
Materials:
-
4-Phenylpyridine
-
Raney® Nickel
-
1-Propanol
-
Stainless steel column
-
High-performance liquid chromatography (HPLC) pump
Batch Procedure:
-
Place Raney® nickel in a round-bottom flask and wash with ethanol, followed by dilution with 1-octanol.
-
Add 4-Phenylpyridine (1.0 g, 6.44 mmol) to the flask.
-
Reflux the mixture for 19 hours at approximately 200 °C.
-
After cooling, filter the crude reaction mixture through celite.
-
Perform an acid-base extraction to separate the product from unreacted starting material.
-
Concentrate the organic extracts via rotary evaporation to yield a mixture containing this compound.[7]
Flow Procedure (for improved control):
-
Set up a continuous flow system with a stainless steel column packed with Raney® nickel.
-
Pump 1-propanol through the column, which is heated to >180 °C.
-
Prepare a 0.05 M solution of 4-phenylpyridine in 1-propanol.
-
Introduce the pyridine solution into the reaction stream at a controlled flow rate (e.g., 0.1 mL/min).[7]
-
Collect the output and purify using column chromatography to isolate this compound.
OLED Device Fabrication Protocol (Vacuum Thermal Evaporation)
This protocol describes the fabrication of a standard multi-layer OLED to evaluate the performance of this compound, for instance, as a host material in the emissive layer.
Materials & Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-ozone cleaner
-
High-vacuum thermal evaporation chamber (< 5 x 10⁻⁶ Torr)
-
Organic materials for each layer (e.g., NPB for HTL, Alq3 for ETL)
-
Emitter dopant (e.g., a phosphorescent iridium complex)
-
Lithium fluoride (LiF) and Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning:
-
Sequentially clean ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.[8]
-
Dry the substrates in an oven at 120 °C.
-
Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to increase the work function and improve hole injection.[8]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode. A typical device structure could be:
-
Hole Transport Layer (HTL): 40 nm of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): 20 nm of this compound (as host) co-evaporated with a phosphorescent dopant (e.g., 10 wt% Ir(ppy)₃).
-
Electron Transport Layer (ETL): 40 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).[8]
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick electron injection layer of lithium fluoride (LiF).
-
Deposit a 100 nm thick aluminum (Al) cathode.[8]
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.
-
Diagrams and Visualizations
Molecular Structure and Potential Role in OLEDs
Caption: Potential placement of this compound as a host material within a standard OLED structure.
Experimental Workflow for OLED Fabrication and Testing
Caption: Workflow for the fabrication and characterization of an OLED device using a novel material.
References
Application Notes and Protocols for 2-Phenylpyridine Derivatives as Insecticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the insecticidal activity of 2-phenylpyridine derivatives, detailing their efficacy, and providing standardized protocols for their evaluation.
Introduction
The rising challenge of insecticide resistance necessitates the discovery and development of novel chemical entities with unique modes of action. Pyridine-based compounds have emerged as a promising class of insecticides.[1] This document focuses on 2-phenylpyridine derivatives, particularly those containing N-phenylbenzamide moieties, which have demonstrated significant insecticidal potential against various agricultural pests.[2][3][4]
Data Presentation: Insecticidal Activity
Recent studies have highlighted the potent insecticidal effects of novel 2-phenylpyridine derivatives. The following table summarizes the inhibitory activity of several synthesized compounds against key insect pests.
| Compound ID | Target Pest | Concentration (mg/L) | Inhibition (%) | Reference |
| 5a | Mythimna separata (Armyworm) | 500 | 100 | [2][4][5] |
| 5b | Mythimna separata (Armyworm) | 500 | 100 | [3] |
| 5d | Mythimna separata (Armyworm) | 500 | 100 | [2][3][4] |
| 5g | Mythimna separata (Armyworm) | 500 | 100 | [2][3][4] |
| 5h | Mythimna separata (Armyworm) | 500 | 100 | [2][3][4] |
| 5k | Mythimna separata (Armyworm) | 500 | 100 | [2][3][4] |
| - | Aphis craccivora (Cowpea Aphid) | 500 | - | [2][4][5] |
| - | Tetranychus cinnabarinus (Carmine Spider Mite) | 500 | - | [2][4][5] |
Experimental Protocols
The following are detailed protocols for the synthesis and bioassay of 2-phenylpyridine derivatives.
Protocol 1: Synthesis of 2-Phenylpyridine Derivatives with N-Phenylbenzamide Moieties
This protocol outlines a general three-step synthesis process involving Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation.[2][3][4]
Step 1: Suzuki-Miyaura Cross-Coupling
-
Objective: To form the 2-phenylpyridine core.
-
Reactants: A substituted 2-chloropyridine and a substituted phenylboronic acid.
-
Catalyst: Palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Base: An appropriate base (e.g., K₂CO₃).
-
Solvent: A suitable solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
Combine the 2-chloropyridine derivative, phenylboronic acid, palladium catalyst, and base in the solvent.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature for a set duration.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform a work-up to isolate the 2-phenylpyridine product. This typically involves extraction and purification by column chromatography.
-
Step 2: Nucleophilic Substitution
-
Objective: To introduce a functional group for the subsequent amidation step.
-
Reactants: The 2-phenylpyridine product from Step 1 and a nucleophile (e.g., sodium hydrosulfide).
-
Solvent: A polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the 2-phenylpyridine derivative in the solvent.
-
Add the nucleophile and stir the mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction until completion.
-
Isolate the product through precipitation and filtration or extraction.
-
Step 3: Amidation
-
Objective: To couple the functionalized 2-phenylpyridine with a substituted benzoic acid, forming the final N-phenylbenzamide derivative.
-
Reactants: The product from Step 2 and a substituted benzoic acid.
-
Coupling Agent: A peptide coupling agent (e.g., HATU or HBTU).
-
Base: An organic base (e.g., DIPEA).
-
Solvent: A polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the substituted benzoic acid in the solvent.
-
Add the coupling agent and the base, and stir for a short period to activate the carboxylic acid.
-
Add the product from Step 2 to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Isolate and purify the final 2-phenylpyridine derivative containing the N-phenylbenzamide moiety using standard techniques such as extraction and chromatography.
-
Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity Screening
This bioassay is a standard method for evaluating the efficacy of insecticides against leaf-eating insects.[6][7][8]
Materials:
-
Synthesized 2-phenylpyridine derivatives.
-
Solvent (e.g., acetone or DMSO).
-
Surfactant (e.g., Triton X-100 or Tween-80).
-
Distilled water.
-
Fresh, untreated leaves from the host plant of the target insect.
-
Petri dishes or ventilated containers.
-
Filter paper.
-
Healthy, uniform-sized larvae or adult insects.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in the chosen solvent.
-
Create a series of dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1%) to ensure even wetting of the leaves.
-
Prepare a control solution containing only the solvent and surfactant in distilled water.
-
-
Leaf Treatment:
-
Excise fresh leaves and dip them into the test solutions for a standardized time (e.g., 10-30 seconds).[8]
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a piece of moistened filter paper at the bottom of each petri dish to maintain humidity.
-
Place one treated leaf in each petri dish.
-
Introduce a set number of insects (e.g., 10-20) into each dish.
-
-
Incubation and Observation:
-
Maintain the petri dishes under controlled environmental conditions (temperature, humidity, and light).
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Insects that are unable to move when gently prodded are considered dead.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (median lethal concentration) value for each compound using probit analysis.
-
Mode of Action and Signaling Pathways
While the precise mode of action for 2-phenylpyridine derivatives containing N-phenylbenzamide moieties is still under investigation, recent research on other pyridine-based insecticides, such as pyridine alkylsulfone derivatives, points towards the inhibition of the vesicular acetylcholine transporter (VAChT).[5] This transporter is crucial for loading acetylcholine into synaptic vesicles, a key step in cholinergic neurotransmission in insects.[5] Inhibition of VAChT disrupts this process, leading to impaired neuromuscular function and ultimately, insect death.[5]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of 2-phenylpyridine derivatives.
The following diagram illustrates the general workflow for the synthesis and evaluation of these insecticidal compounds.
Caption: Workflow for insecticide development.
References
- 1. chempanda.com [chempanda.com]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 8. entomoljournal.com [entomoljournal.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Methyl-4-phenylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the α-methylation of 4-phenylpyridine and the Suzuki-Miyaura cross-coupling reaction. The α-methylation involves the direct methylation of the pyridine ring, often using a catalyst like Raney® nickel.[1][2][3] The Suzuki coupling method builds the molecule by forming a carbon-carbon bond between a pyridine derivative and a phenyl derivative, typically using a palladium catalyst.[4][5] A classical, though less common, method involves the reaction of phenyllithium with a methylpyridine derivative.[6]
Q2: I am getting low yields in my α-methylation reaction. What are the potential causes and solutions?
A2: Low yields in the α-methylation of 4-phenylpyridine can stem from several factors. In batch processes using Raney® nickel and a high-boiling alcohol like 1-octanol, long reaction times and high temperatures are crucial.[1][3] In continuous flow systems, which offer better control and efficiency, optimizing the flow rate and substrate concentration is key.[1][2] Higher flow rates or concentrations can lead to incomplete conversion, leaving unreacted starting material.[1][3] Conversely, a very slow flow rate might lead to over-methylation and the formation of byproducts.[1][3]
Q3: My Suzuki coupling reaction is not proceeding to completion. How can I troubleshoot this?
A3: For an incomplete Suzuki coupling reaction, several parameters should be investigated. The choice of catalyst, base, and solvent system is critical. An optimized protocol for the synthesis of this compound from 4-bromo-2-methylpyridine utilizes Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in a water/1,4-dioxane (5:1) mixed solvent system under microwave irradiation at 120 °C.[4][5] Incomplete reactions could be due to catalyst deactivation, an inappropriate base, or non-optimal solvent polarity. Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent catalyst degradation.
Q4: I am observing the formation of multiple methylated products. How can I improve the regioselectivity for the 2-position?
A4: Achieving high regioselectivity for the 2-position is a common challenge. Some older methods involving radical reactions can lead to a mixture of 2-, 3-, and 4-methylated products.[1] The α-methylation using Raney® nickel shows a high degree of selectivity for the sterically less hindered α-position (the 2-position).[1] In continuous flow setups, very slow flow rates and dilute conditions have been observed to sometimes produce small amounts of dimethylated product.[1][3] Therefore, a careful balance of reaction parameters is necessary to maximize the desired mono-methylated product.
Q5: What are the advantages of using a continuous flow setup for the α-methylation reaction?
A5: A continuous flow setup for the α-methylation of 4-phenylpyridine offers several advantages over traditional batch processing. These include shorter reaction times, increased safety, and the avoidance of laborious work-up procedures.[3] The ability to reuse the catalyst column and the reduction of waste make it a greener synthetic route.[3]
Troubleshooting Guides
α-Methylation of 4-Phenylpyridine (Continuous Flow)
| Issue | Potential Cause | Recommended Solution |
| Low Conversion (Unreacted Starting Material) | 1. Flow rate is too high. 2. Substrate concentration is too high. 3. Reaction temperature is too low. | 1. Decrease the flow rate to increase residence time in the catalyst column.[1] 2. Use a more dilute solution of the starting material.[1] 3. Ensure the sand bath or column heater is maintaining a consistent temperature above 180 °C.[1][2] |
| Over-methylation (Formation of Dimethylated Product) | 1. Flow rate is too low. 2. Substrate concentration is too low. | 1. Increase the flow rate slightly. A balance is needed to ensure complete conversion without over-methylation.[1][3] 2. A slightly higher concentration might disfavor the second methylation. |
| Low Isolated Yield after Solvent Evaporation | The product is co-evaporating with the solvent due to its relatively low boiling point. | Be cautious during solvent removal. Extended evaporation can lead to loss of product.[1] |
Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause | Recommended Solution |
| No or Low Product Formation | 1. Inactive catalyst. 2. Incorrect base. 3. Non-optimal solvent system. 4. Reaction temperature too low. | 1. Use a fresh, high-quality palladium catalyst such as Pd(dppf)Cl2.[4][5] 2. K2CO3 has been shown to be an effective base for this reaction.[4][5] 3. A mixed solvent of water/1,4-dioxane (5:1) is optimal.[4][5] 4. If using microwave synthesis, ensure the temperature reaches 120 °C.[4][5] For conventional heating, a similar or slightly higher temperature may be required for a longer duration. |
| Formation of Homocoupling Byproducts | 1. Oxygen contamination. 2. Sub-optimal reaction conditions. | 1. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Re-optimize the reaction conditions, paying close attention to the catalyst and base loading. |
Data Presentation
Optimized Reaction Conditions for this compound Synthesis
| Method | Starting Materials | Catalyst | Base/Solvent | Temperature | Time | Yield | Reference |
| Continuous Flow α-Methylation | 4-Phenylpyridine, 1-Propanol | Raney® nickel | 1-Propanol | >180 °C | 30 min collection | 97% | [1] |
| Batch α-Methylation | 4-Phenylpyridine, 1-Octanol | Raney® nickel | 1-Octanol | ~200 °C | 19 h | 67% (crude) | [1][3] |
| Microwave-Assisted Suzuki Coupling | 4-Bromo-2-methylpyridine, Phenylboronic acid | Pd(dppf)Cl2 | K2CO3, water/1,4-dioxane (5:1) | 120 °C | Not Specified | 81% | [4][5] |
Experimental Protocols
Protocol 1: Continuous Flow α-Methylation of 4-Phenylpyridine
This protocol is based on the method described by Grob et al.[1][2]
-
System Setup: A continuous flow system is assembled using a pump, a sample injection loop, a stainless-steel column packed with Raney® nickel (approx. 5.5 g), a sand bath with a hotplate for heating, and a back-pressure regulator.
-
Catalyst Preparation: The column packed with Raney® nickel is heated in the sand bath to >180 °C for 30 minutes while 1-propanol is pumped through at a flow rate of 0.3 mL/min.
-
Reaction Execution: A 0.05 M solution of 4-phenylpyridine in 1-propanol is prepared. The flow rate is adjusted to 0.1 mL/min, and the sample solution is introduced into the reaction stream via the injection loop.
-
Product Collection: The output from the reactor is collected for 30 minutes to ensure the complete elution of the product.
-
Work-up: The collected solvent (1-propanol) is carefully evaporated to yield the this compound product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is based on the optimized conditions reported for the synthesis of this compound derivatives.[4][5]
-
Reagent Preparation: In a microwave reaction vessel, combine 4-bromo-2-methylpyridine (1 equivalent), phenylboronic acid (1.1 equivalents), K2CO3 (2 equivalents), and Pd(dppf)Cl2 (0.05 equivalents).
-
Solvent Addition: Add a mixed solvent of water and 1,4-dioxane in a 5:1 ratio.
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C and hold at this temperature for the recommended reaction time (typically 15-60 minutes, optimization may be required).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Visualizations
References
Technical Support Center: Purification of 2-Methyl-4-phenylpyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 2-Methyl-4-phenylpyridine and its derivatives. Our aim is to equip researchers with the necessary information to overcome common obstacles encountered during the synthesis and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most prevalent impurity encountered during the synthesis of this compound, particularly when starting from 4-phenylpyridine, is the unreacted starting material itself.[1] Depending on the synthetic route, other potential impurities may include byproducts from side reactions and residual solvents.
Q2: What are the recommended initial purification steps for crude this compound?
Due to the basic nature of the pyridine ring, a highly effective initial purification step is an acid-base extraction. This technique separates the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the pyridine nitrogen, transferring it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be re-extracted with an organic solvent.
Q3: My this compound derivative is an oil and won't crystallize. What can I do?
The presence of even minor impurities can inhibit crystallization, leading to the product oiling out. If scratching the flask to create nucleation sites or seeding with a crystal of the pure compound (if available) is unsuccessful, it is advisable to perform another purification step, such as column chromatography, to remove the impurities that may be hindering crystallization.
Q4: I am observing significant peak tailing during column chromatography of my this compound derivative. How can I resolve this?
Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel. This is due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.
Problem 1: Incomplete separation of this compound from 4-phenylpyridine.
Cause: The starting material, 4-phenylpyridine, and the product, this compound, have very similar polarities, making their separation by standard column chromatography challenging.
Solution: A multi-step purification strategy is recommended:
-
Acid-Base Extraction: As a first step, perform an acid-base extraction as described in the FAQs. While both compounds are basic, subtle differences in their pKa values may allow for some degree of separation.
-
Optimized Column Chromatography:
-
Eluent System: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Start with a low percentage of the polar solvent and increase it very gradually.
-
High-Performance Flash Chromatography (HPFC): If available, HPFC with a high-resolution column can provide superior separation compared to traditional flash chromatography.
-
-
Recrystallization: After partial purification by chromatography, recrystallization can be an effective final step. The choice of solvent is critical.
Problem 2: Low recovery of the purified product.
Cause: Low recovery can be attributed to several factors, including product loss during extractions, irreversible adsorption onto the silica gel column, or the use of a suboptimal recrystallization solvent.
Solution:
-
Extractions: Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent.
-
Column Chromatography: To minimize adsorption on silica gel, consider the following:
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Use a less acidic stationary phase, such as neutral alumina.
-
-
Recrystallization: To maximize yield, use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to induce maximum crystallization.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides typical yields for purification methods of similar pyridine derivatives.
| Purification Method | Compound Type | Typical Purity | Typical Yield (%) | Reference |
| Acid-Base Extraction & Column Chromatography | 2-Amino-4-methylpyridine derivatives | >95% | 80-90 | [2][3] |
| Recrystallization | 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine | High | 45.3 | [4] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
Objective: To separate the basic product from non-basic impurities.
Materials:
-
Crude reaction mixture containing this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x volume of organic layer).
-
Combine the aqueous layers. The product is now in the aqueous phase as its hydrochloride salt.
-
Wash the aqueous layer with a small amount of diethyl ether to remove any residual non-basic impurities. Discard the organic wash.
-
Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the solution is basic (pH > 9).
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[1]
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from closely related impurities, such as 4-phenylpyridine.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Eluent: Prepare a stock solution of 0.5% triethylamine in your chosen hexane/ethyl acetate mixture.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% triethylamine). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.
-
Elute the Column: Start eluting with the low-polarity eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect and Analyze Fractions: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of this compound Derivatives
Objective: To obtain high-purity crystalline material.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, ethanol/water, or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of the chosen solvent at room temperature. If it dissolves readily, the solvent is likely too polar. The ideal solvent will dissolve the compound when hot but not at room temperature. For mixed solvent systems, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification problems.
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
avoiding byproduct formation in the synthesis of substituted pyridines
Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic routes, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reaction yield is consistently low across different pyridine syntheses. What are the first things I should check?
A1: Consistently low yields often point to fundamental reaction parameters. A systematic approach is best:
-
Purity of Starting Materials: Impurities can act as catalysts for side reactions or inhibit the desired pathway. Always ensure the purity of reagents, especially aldehydes which can oxidize, and remove any inhibitors from solvents.
-
Reaction Conditions: Temperature, time, and reagent concentration are critical. An increase in temperature may accelerate the reaction but can also promote decomposition or byproduct formation. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Effects: The solvent's polarity and boiling point can significantly influence reaction rates and selectivity. It is often beneficial to screen a range of solvents to find the optimal one for your specific substrate.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Heterogeneous catalysts may require activation, and homogeneous catalysts can be sensitive to air and moisture.
Q2: I'm struggling to purify my substituted pyridine. What are some effective strategies?
A2: Pyridine derivatives can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography.
-
Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system.
-
Acid-Base Extraction: The basicity of the pyridine ring can be used to your advantage. Dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The protonated pyridine salt will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your product with an organic solvent.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Runaway exothermic reactions are a safety hazard and can lead to significant byproduct formation. To manage them:
-
Slow Addition: Add one of the key reagents dropwise using an addition funnel. This allows you to control the reaction rate and heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent, low temperature throughout the addition process.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
Troubleshooting Specific Syntheses
Hantzsch Pyridine Synthesis
Q1: My Hantzsch synthesis is giving me a low yield of the pyridine after the oxidation step. What's going wrong?
A1: Low yields in Hantzsch synthesis are common and can often be traced to two key areas: the initial condensation or the final oxidation.
-
Problem: Inefficient Condensation. The classical Hantzsch reaction often requires long reaction times and harsh conditions, leading to low yields of the 1,4-dihydropyridine (1,4-DHP) intermediate.[1]
-
Solution: Catalysis. The use of a catalyst can dramatically improve reaction times and yields. Even simple Brønsted acids like p-toluenesulfonic acid (p-TSA) can be effective.[1] Modern heterogeneous catalysts offer excellent yields under mild conditions and are often recyclable.
-
-
Problem: Incomplete or Destructive Oxidation. The oxidation of the 1,4-DHP to the pyridine is a critical final step. If this step is inefficient or uses overly harsh reagents, the overall yield will suffer.
-
Solution: Milder Oxidants. While classical oxidants like nitric acid are used, they can lead to side products. Consider using milder reagents like iodine in refluxing methanol or exploring metal-free photochemical conditions. One-pot syntheses that include direct aromatization with reagents like ferric chloride can also be highly effective.[1]
-
Q2: I've isolated a byproduct with the same mass as my desired product. What could it be?
A2: A common issue in Hantzsch-type reactions is the formation of isomers other than the expected 1,4-dihydropyridine. At least five different mechanistic pathways have been proposed, and slight changes in conditions can lead to unexpected products. It's possible you have formed a 1,2-dihydropyridine or another structural isomer.[1] Careful analysis of NMR spectra is required to confirm the structure.
The choice of catalyst and solvent significantly impacts the efficiency of the Hantzsch synthesis. The following table summarizes the performance of various catalytic systems for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 8 | 65 |
| p-TSA | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
| None | H₂O | 70-75 | 6 | 92 |
| None | Solvent-free | 70-75 | 5 | 85 |
Data compiled from multiple sources.
Bohlmann-Rahtz Pyridine Synthesis
Q1: The traditional Bohlmann-Rahtz synthesis requires very high temperatures for the final cyclodehydration. How can I achieve this transformation under milder conditions?
A1: The high-temperature requirement for the final cyclodehydration step is a significant drawback of the classical Bohlmann-Rahtz synthesis.[2] This is necessary to induce the E/Z isomerization of the aminodiene intermediate, which precedes the cyclization.
-
Solution: Acid Catalysis. The use of acid catalysts (both Brønsted and Lewis acids) can promote both the initial Michael addition and the subsequent cyclodehydration at significantly lower temperatures.[2][3] This allows for a more efficient one-pot procedure, avoiding the need to isolate the intermediate. Acetic acid is a common choice, but Lewis acids like ytterbium(III) triflate or zinc(II) bromide have also been shown to be effective.[3]
Q2: My starting materials have acid-sensitive functional groups. What are my options?
A2: Acid-catalyzed decomposition of the enamine starting material is a known issue, particularly for substrates containing tert-butyl esters or cyano groups.[2]
-
Solution: Mild Solid Acids or Modified Conditions. A mild alternative is to use a solid-phase acid catalyst like Amberlyst-15 ion exchange resin, which can often be filtered off, simplifying the workup and tolerating more sensitive substrates.[2][3] Additionally, for some substrates, it has been shown that using ethanol as a solvent under acid-free conditions can still provide the desired product, albeit potentially requiring longer reaction times.[2]
The use of an acid catalyst allows for a one-pot synthesis of pyridines at lower temperatures. The following data is for the synthesis of key intermediates in the total synthesis of Thiocillin I.
| Entry | Enolizable Ketone | Ynone | Solvent | Yield (%) |
| 1 | Intermediate 13 | Intermediate 21 | Acetic Acid | 63 |
| 2 | Intermediate 15 | Intermediate 21 | Acetic Acid | 52 |
Data from a study on the total synthesis of Thiocillin I.[4]
Guareschi-Thorpe Pyridine Synthesis
Q1: My classical Guareschi-Thorpe synthesis is low-yielding and produces many impurities. How can I improve this?
A1: The classical Guareschi-Thorpe reaction, often run in azeotropic mixtures of solvents like benzene and acetic acid for extended periods, is known to be inefficient.[5] A major side reaction is the hydrolysis of the nitrile group under harsh conditions.
-
Solution: Modern Aqueous Conditions. A significantly improved and greener version of this reaction has been developed using ammonium carbonate in an aqueous medium.[5][6] Ammonium carbonate serves as both the nitrogen source and a buffer, minimizing side reactions like hydrolysis. This method often results in the precipitation of the product directly from the reaction mixture, simplifying purification and leading to high yields with no noticeable byproducts.[5][6]
The choice of nitrogen source and solvent is critical. The following data compares different ammonium salts for the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine at 80°C.
| Nitrogen Source (2 mmol) | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | NH₄OAc | H₂O | 24 | 68 | | (NH₄)₂CO₃ | H₂O | 3 | 96 | | (NH₄)₂CO₃ | EtOH | 24 | 25 | | NH₄Cl | H₂O | 24 | Trace |
Data from a study on advanced Guareschi-Thorpe synthesis.[5]
Kröhnke Pyridine Synthesis
Q1: I am getting a low yield in my Kröhnke synthesis. What are the most common causes?
A1: Low yields in the Kröhnke synthesis often trace back to reagent quality or suboptimal reaction conditions.
-
Impure Reagents: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial. The pyridinium salt should be completely dry, and the unsaturated carbonyl should be free from polymers. It is recommended to purify these starting materials before use.[7]
-
Suboptimal Temperature: While the reaction is often heated, excessive temperatures (typically above 140°C) can lead to the decomposition of products or promote self-condensation of the α,β-unsaturated carbonyl compound.[7] It is best to screen a range of temperatures to find the optimal conditions for your specific substrates.[7]
-
Byproducts: The reaction releases pyridine as a byproduct, which is typically removed during workup.[8] Other potential byproducts include those from self-condensation or polymeric materials, which can make the crude product oily or tarry.[8]
For the synthesis of 2,4,6-triarylpyridines, a solvent-free approach can be highly effective. The following yields were obtained by heating a mixture of a chalcone and ammonium acetate.
| Entry | Ar | Ar' | Yield (%) |
| 1 | Ph | Ph | 97 |
| 2 | 4-MeO-Ph | Ph | 95 |
| 3 | 4-Cl-Ph | Ph | 97 |
| 4 | 4-Cl-Ph | 4-Cl-Ph | 98 |
| 5 | 4-NO₂-Ph | Ph | 93 |
Reaction conditions: Chalcone (1 mmol), NH₄OAc (5 mmol), 120-130°C.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Q1: My Suzuki coupling with a bromopyridine is failing or giving a low yield. What makes pyridines so challenging for this reaction?
A1: Pyridines, especially 2-substituted pyridines, are notoriously difficult substrates for Suzuki and other palladium-catalyzed cross-coupling reactions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity and disrupting the catalytic cycle.[9][10]
-
Solution: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands shield the palladium center, preventing coordination by the pyridine nitrogen.[9]
-
-
Inefficient Oxidative Addition: The carbon-halogen bond on the pyridine ring can be less reactive towards oxidative addition, which is often the rate-limiting step.
-
Solution: Higher reaction temperatures and the use of more active, electron-rich ligands can facilitate this step.[9]
-
Q2: I am observing significant amounts of byproducts like 4,4'-bipyridine and just pyridine in my reaction mixture. How can I prevent these?
A2: These are classic byproducts in Suzuki couplings.
-
Homocoupling (e.g., 4,4'-bipyridine): This occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to the Pd(II) state that facilitates this pathway.[10]
-
Solution: Rigorously exclude oxygen from your reaction. This means using properly dried and degassed solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction.[10]
-
-
Protodeboronation (e.g., pyridine): This is the cleavage of the carbon-boron bond by a proton source (often water), which removes the boronic acid from the reaction.[10]
-
Solution: Use anhydrous solvents and reagents. Using more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts instead of boronic acids can also minimize this side reaction.[9]
-
Experimental Protocols
Protocol 1: Modified Hantzsch Synthesis (Solvent-Free)
This protocol describes the synthesis of a functionalized pyridine using a solvent-free, catalyzed method.
-
Materials:
-
3-Formylchromone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1 mmol)
-
Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O) catalyst (0.01 mmol, 1 mol%)
-
-
Procedure:
-
In a small flask or test tube, combine all reactants.
-
Stir the solid mixture at 80°C for approximately 15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add a small amount of ethanol and stir.
-
Recover the solid catalyst by filtration.
-
Evaporate the ethanol from the filtrate and recrystallize the crude product from a suitable solvent to yield the pure functionalized pyridine.
-
Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is a general procedure for the one-pot synthesis of the pyridine core of Thiocillin I.
-
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
-
Procedure:
-
To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.[4]
-
Protocol 3: Aqueous Guareschi-Thorpe Synthesis
This protocol utilizes modern, environmentally friendly conditions.
-
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
-
-
Procedure:
-
Combine all reactants in a sealed vessel.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates. Cool the mixture and collect the solid by filtration.[6]
-
Protocol 4: Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines
This protocol is adapted from established procedures for the synthesis of 2,4,6-triarylpyridines.
-
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
-
Procedure:
-
Grind a mixture of the chalcone and ammonium acetate in a mortar and pestle.
-
Heat the mixture in an oil bath at 120-130°C for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and break it up.
-
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).[7]
-
Visualized Workflows and Pathways
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in the Methylation of Phenylpyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the methylation of phenylpyridines.
Troubleshooting Guide
This guide addresses common problems encountered during the methylation of 2-, 3-, and 4-phenylpyridine.
Issue 1: Poor or Incorrect Regioselectivity in C-H Methylation of 2-Phenylpyridine
-
Question: I am attempting a directed C-H methylation of 2-phenylpyridine, but I am observing a mixture of products or methylation at an undesired position. What are the contributing factors?
-
Answer: The ortho-methylation of 2-phenylpyridine is typically directed by the pyridine nitrogen. However, several factors can influence the regioselectivity:
-
Electronic Effects: The reaction is generally favored by electron-donating groups on the phenyl ring and disfavored by electron-withdrawing groups.[1][2]
-
Steric Hindrance: Bulky substituents on the phenyl ring, particularly in the meta position, can significantly enhance regioselectivity by blocking alternative reaction sites.[1][2] For instance, a meta-methyl group can lead to the formation of a single regioisomer.[1][2]
-
Solvent and Temperature: The choice of solvent can impact regioselectivity, especially in reactions involving iridium catalysts. Polar solvents like methanol can increase the reaction rate. Temperature, however, has been shown to have a minimal effect on the regioselectivity for some metal-catalyzed reactions.[1][2]
-
Catalyst System: The choice of metal catalyst (e.g., palladium, rhodium, iridium) and ligands plays a crucial role in directing the methylation. The specific catalytic cycle can dictate the position of C-H activation.[3]
-
Issue 2: Unwanted N-Methylation Competing with C-Methylation
-
Question: My reaction is producing a significant amount of the N-methylated pyridinium salt instead of the desired C-methylated product. How can I favor C-methylation?
-
Answer: N-methylation is a common competing reaction, as the lone pair of electrons on the pyridine nitrogen is a nucleophilic site. To favor C-methylation:
-
Choice of Methylating Agent: "Hard" methylating agents like methyl iodide and dimethyl sulfate tend to favor N-methylation. Radical methyl sources or methods involving C-H activation are more likely to result in C-methylation.
-
Reaction Conditions: For 3- and 4-phenylpyridines, N-methylation is a known metabolic pathway and can occur readily.[4] To avoid this in a synthetic context, consider using reaction conditions that promote C-H activation or radical methylation. For instance, palladium-catalyzed methylation with methyl-containing peroxides can achieve ortho-methylation of the phenyl ring in 2-phenylpyridine.
-
Protecting Groups: While not always ideal due to extra steps, temporary protection of the pyridine nitrogen can prevent N-methylation and direct methylation to the carbon framework.
-
Issue 3: Low Yields and Multiple Products in the Methylation of 3-Phenylpyridine
-
Question: I am struggling to achieve a high yield of a single regioisomer in the methylation of 3-phenylpyridine. What are the challenges and potential solutions?
-
Answer: 3-Phenylpyridine presents a unique challenge as the phenyl group does not strongly direct methylation to a specific position on the pyridine ring through chelation. This can lead to a mixture of products (C2, C4, C6, and potentially on the phenyl ring).
-
Steric and Electronic Control: The positions on the pyridine ring have different electronic densities and steric environments. The C2 and C6 positions are sterically more accessible than the C4 position.
-
Flow Chemistry for C2-Methylation: A highly regioselective α-methylation (at the C2 position) of 3-phenylpyridine has been achieved with high yield using a flow chemistry setup with a Raney® nickel catalyst.[5][6]
-
Regiodivergent Approaches: By using 1,1-diborylalkanes as the alkylating agent, it is possible to achieve regiocontrol by selecting the appropriate alkyllithium activator. For 3-phenylpyridine, alkylation occurs at the less hindered C2/C6 position.[7]
-
Issue 4: Difficulty in Achieving Selective C4-Methylation of 4-Phenylpyridine
-
Question: I want to selectively methylate the C4 position of the pyridine ring in 4-phenylpyridine, but I am getting methylation at other positions. How can I improve C4 selectivity?
-
Answer: Directing methylation to the C4 position of a pyridine ring can be challenging due to the higher reactivity of the C2 and C6 positions.
-
Blocking Groups: A strategy to achieve C4-selectivity is to use a bulky blocking group on the pyridine nitrogen. This sterically hinders the C2 and C6 positions, directing the methylation to the C4 position.
-
Silane Assistance in Electroreductive Alkylation: In electroreductive alkylation, the addition of chlorotrimethylsilane can facilitate the in situ formation of an N-trimethylsilyl pyridinium salt. This enhances the electron deficiency of the pyridine ring and promotes C4-alkylation with high regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the positions on the pyridine ring towards methylation?
A1: The reactivity of the pyridine ring towards electrophilic attack is generally C3 > C4 > C2. However, for radical and organometallic-mediated methylation, the regioselectivity is highly dependent on the specific mechanism, steric hindrance, and the presence of directing groups. For phenylpyridines, the phenyl group significantly influences the reactivity pattern.
Q2: Can methylation occur on the phenyl ring of phenylpyridines?
A2: Yes, methylation can occur on the phenyl ring, particularly in reactions that proceed through C-H activation. For 2-phenylpyridine, the pyridine nitrogen can act as a directing group to favor ortho-methylation of the phenyl ring. The choice of catalyst and reaction conditions is critical in determining whether methylation occurs on the pyridine or the phenyl ring.
Q3: Are there methods to achieve methylation at the C3/C5 positions of the pyridine ring?
A3: Yes, a rhodium-catalyzed method utilizing temporary dearomatization of the pyridine ring has been developed for the C3/C5 methylation of pyridines. This approach makes the pyridine ring nucleophilic, allowing for methylation at these positions with formaldehyde as the methyl source.
Q4: What are common side products in phenylpyridine methylation reactions?
A4: Common side products include:
-
N-methylated pyridinium salts: Especially with "hard" electrophilic methylating agents.
-
Over-methylation: Formation of di- or tri-methylated products.
-
Products of protodeboronation: In palladium-catalyzed methylation of aryl boronate esters, the C-B bond can be cleaved by a proton source, leading to the unmethylated arene.
-
Methane: In some palladium-catalyzed reactions, methane can be formed as a side product.[4]
Data Presentation
Table 1: Regioselectivity in the α-Methylation of Phenylpyridines via Flow Synthesis
| Entry | Substrate | Product | Average Isolated Yield (%) |
| 1 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |
| 2 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |
Data sourced from a flow synthesis method using a Raney® nickel catalyst.[5][8]
Experimental Protocols
Protocol 1: α-Methylation of 4-Phenylpyridine via Flow Synthesis
This protocol is adapted from the literature for the synthesis of this compound.[6]
Materials:
-
4-Phenylpyridine
-
1-Propanol
-
Raney® nickel
-
Continuous flow system with a packed-bed reactor
-
Back-pressure regulator
Procedure:
-
Prepare a 0.05 M solution of 4-phenylpyridine in 1-propanol.
-
Pack a stainless steel column (e.g., 150 mm x 4.6 mm) with approximately 5.5 g of Raney® nickel.
-
Install the column in a continuous flow system equipped with a pump and a back-pressure regulator.
-
Heat the column to >180 °C using a sand bath or column heater.
-
Pump 1-propanol through the system at a flow rate of 0.3 mL/min for 30 minutes to equilibrate the system.
-
Set the flow rate to 0.1 mL/min and introduce the 4-phenylpyridine solution into the reaction stream.
-
Collect the eluent from the reactor.
-
Evaporate the solvent from the collected eluent to obtain the this compound product.
-
Analyze the product for purity and yield.
Protocol 2: N-Methylation of 4-Phenylpyridine
This is a general representative procedure for N-methylation.[9]
Materials:
-
4-Phenylpyridine
-
Methyl iodide
-
Acetone
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 4-phenylpyridine (1 equivalent) in acetone in a round-bottom flask.
-
Add methyl iodide (approximately 3 equivalents) to the solution.
-
Stir the resulting solution at reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold acetone.
-
Dry the solid in vacuo to afford the desired N-methyl-4-phenylpyridinium iodide salt.
-
The product can be further purified by recrystallization from ethanol/diethyl ether.
Visualizations
Caption: Factors influencing the regioselectivity of phenylpyridine methylation.
Caption: General experimental workflow for phenylpyridine methylation.
References
- 1. The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Suzuki Coupling for Arylpyridine Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on the synthesis of arylpyridines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you may encounter during the Suzuki coupling of arylpyridines.
Q1: My Suzuki coupling reaction is giving a low yield or not working at all. What are the common causes and how can I fix it?
Low yields in Suzuki couplings involving arylpyridines can stem from several factors, often related to the electronic nature of the pyridine ring.
Potential Causes & Solutions:
-
Poor Catalyst/Ligand Combination: The choice of palladium catalyst and ligand is critical. Electron-deficient pyridine rings can be challenging substrates.
-
Suboptimal Base: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.
-
Solution: The strength and type of base can significantly impact the yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[4][5] For some substrates, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[6]
-
-
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of intermediates in the catalytic cycle.
-
Low Reaction Temperature: Insufficient temperature can lead to sluggish or incomplete reactions.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of byproducts is a common issue that reduces the yield of the desired arylpyridine.
Common Side Products & Mitigation Strategies:
-
Homocoupling: This results in the formation of biaryl (from the aryl halide) or bipyridyl (from the pyridine boronic acid) impurities. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]
-
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding unsubstituted pyridine. This is more common with unstable pyridylboronic acids, especially at higher temperatures and in the presence of water.[6]
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene.
-
Solution: Optimize reaction conditions such as temperature, base, and solvent to favor the cross-coupling pathway.[6]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on key reaction parameters for the Suzuki coupling of arylpyridines.
Table 1: Effect of Solvent on Yield
| Solvent System | Typical Yield Range | Notes |
| Dioxane/H₂O | Modest to Good | Addition of water can be beneficial, especially with boronic esters.[1][2] |
| Toluene | Variable | A common aprotic solvent. |
| THF | Variable | Often used, can be run in combination with water.[3] |
| DMF | Variable | A polar aprotic solvent that can aid solubility.[4] |
| Ethanol/H₂O | Can give high yield | A greener solvent option.[8] |
Table 2: Common Bases and Their Impact
| Base | Strength | Typical Use and Observations |
| K₃PO₄ | Strong | Often effective, may require a small amount of water in anhydrous conditions.[6] |
| Na₂CO₃, K₂CO₃ | Moderate | Widely used, often in aqueous solutions.[9][10] |
| Cs₂CO₃ | Strong | Can be superior for certain catalytic systems.[5] |
| KF | Weak | Can be effective and may prevent hydrolysis of sensitive functional groups.[11] |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective than inorganic bases in many Suzuki couplings.[5] |
Table 3: Overview of Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Common Applications & Characteristics |
| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, but may be less effective for challenging couplings.[3] |
| Pd(dppf)Cl₂ | dppf | A robust catalyst, effective for a range of arylpyridines.[1][2] |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., RuPhos) | Highly effective for difficult couplings, including electron-deficient substrates.[1][12] |
| Pd(OAc)₂ | Various Phosphines | A common palladium source, requires an external ligand. |
| Ni Complexes | Various Ligands | An alternative to palladium, can be effective for otherwise challenging electrophiles.[13][14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Pyridylboronic Acid Derivative:
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask), combine the aryl halide (1.0 equiv), the pyridylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[6]
-
Solvent Addition: Add the degassed solvent(s) via syringe. Common solvent systems include dioxane/water or THF/water.[2][4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[15]
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Diagram 3: Relationship of Reaction Parameters
Caption: Interdependencies of key parameters influencing Suzuki coupling yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
troubleshooting HPLC and GC analysis of pyridine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC and GC analysis of pyridine compounds.
HPLC Analysis: Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine peaks show significant tailing in reversed-phase HPLC?
A1: Peak tailing for basic compounds like pyridine is a common issue in reversed-phase HPLC.[1][2] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[2] This secondary interaction leads to poor peak shape. Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or issues with the column itself such as contamination or degradation.[2]
Q2: How can I improve the peak shape of my pyridine compounds in HPLC?
A2: To improve peak shape and reduce tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, minimizing their interaction with the basic pyridine analyte.[2]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), can block the active silanol sites.[2] However, be aware that TEA is not MS-friendly.[2] Formic acid or acetic acid can also be used to adjust the pH and improve peak shape and are compatible with mass spectrometry.[2]
-
Column Selection: Employ a modern, well-end-capped column with minimal residual silanol groups.[2] Alternatively, specialized columns like those with mixed-mode or polar-embedded phases can offer better performance.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion due to solvent mismatch.[2]
Q3: My pyridine isomers are co-eluting. How can I improve their separation?
A3: The separation of pyridine isomers can be challenging due to their similar physicochemical properties.[1] To enhance resolution, you can:
-
Optimize Mobile Phase pH: Small adjustments in pH can alter the ionization state of the isomers, potentially leading to differential retention.
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase chemistry, such as phenyl, cyano, or a polar-embedded phase, can introduce different separation mechanisms.[2]
-
Employ Mixed-Mode Chromatography: Specialized columns that utilize a combination of reversed-phase and ion-exchange mechanisms can be highly effective for separating polar and isomeric pyridines.[1]
Troubleshooting Common HPLC Problems
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[1][2]- Column overload.[2]- Mismatched sample solvent and mobile phase.[2]- Column contamination or degradation.[2] | - Lower mobile phase pH (2.5-3.0).[2]- Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid).[2]- Use a well-end-capped or specialized column.[2]- Dilute the sample or inject a smaller volume.- Dissolve the sample in the initial mobile phase.[2]- Flush the column with a strong solvent or replace it if necessary.[2] |
| Poor Retention | - Pyridine compounds are often polar and show little retention on traditional reversed-phase columns.[1] | - Use a more aqueous mobile phase.- Consider a polar-modified column (e.g., polar-embedded or cyano).- Employ HILIC or mixed-mode chromatography.[2] |
| Irreproducible Retention Times | - Inaccurate mobile phase preparation.- Insufficient column equilibration.[2]- Fluctuations in column temperature. | - Prepare mobile phases accurately, preferably by weight.[2]- Ensure the column is fully equilibrated before analysis, especially for gradient methods.[2]- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contaminated mobile phase or column.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.[2]- Flush the column with a strong solvent.[2]- Implement a robust needle wash protocol in your autosampler method. |
GC Analysis: Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing for pyridine compounds in GC analysis?
A1: Peak tailing in GC for polar and basic compounds like pyridine is often due to interactions with active sites within the GC system.[3] These active sites can be found in the inlet liner, on the column itself (exposed silanol groups), or at the column connections.[3][4] Other causes can include improper column installation, column contamination, or thermal decomposition of the analyte in a hot inlet.[4][5]
Q2: How can I prevent or reduce peak tailing for pyridine in my GC method?
A2: To minimize peak tailing in GC, consider the following:
-
Inlet Liner Selection: Use a deactivated inlet liner.[6] For active compounds, a liner with glass wool can sometimes help with volatilization but may also introduce active sites if not properly deactivated.
-
Column Choice and Maintenance: Utilize a column specifically designed for amine analysis or one with a wax-based stationary phase.[7] Regularly condition your column and trim the first few centimeters from the inlet end to remove accumulated non-volatile residues and active sites.[3]
-
Inlet Temperature Optimization: While a higher inlet temperature can aid in the volatilization of less volatile compounds, it can also cause degradation of thermally labile compounds.[8] A good starting point for inlet temperature is 250 °C, but it should be optimized for your specific analytes.[8]
-
Derivatization: In some cases, derivatizing the pyridine compound to make it less polar and more volatile can significantly improve peak shape.
Q3: I am observing poor recovery or degradation of my pyridine compound. What could be the cause?
A3: Pyridine compounds, especially those with reactive functional groups, can be sensitive to the high temperatures of the GC inlet and the acidic nature of some column stationary phases.[2][9] Degradation can occur in the hot inlet, leading to lower recovery and the appearance of extraneous peaks. To mitigate this, you can try lowering the inlet temperature, using a deactivated liner, or employing a gentler injection technique like cool on-column injection.
Troubleshooting Common GC Problems
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Active sites in the inlet liner, column, or connections.[3][4]- Column contamination.[4]- Improper column installation (dead volume).[5] | - Use a deactivated inlet liner.[6]- Use a column designed for basic compounds.[7]- Trim the front end of the column.[3]- Ensure a proper, leak-free column installation. |
| Peak Fronting | - Column overload.[10]- Strong polarity mismatch between the analyte and the stationary phase.[10] | - Dilute the sample or use a higher split ratio.[10]- Choose a more appropriate stationary phase for your analyte. |
| Irreproducible Peak Areas | - Leaks in the injection port (septum, liner O-ring).- Inconsistent injection volume (manual injection or autosampler issue).- Sample discrimination in the inlet. | - Perform regular inlet maintenance, including changing the septum and liner O-ring.- Ensure the autosampler is functioning correctly and use a consistent injection speed.- Optimize inlet temperature and consider using a liner with wool to aid in vaporization.[6] |
| No Peaks or Very Small Peaks | - Syringe issue (clogged or not drawing sample).- Incorrect injection port settings.- Severe analyte adsorption in the inlet or column. | - Check the syringe and autosampler.- Verify your injection parameters (split ratio, inlet temperature).- Address active sites in the system as described for peak tailing. |
Experimental Protocols
Protocol 1: HPLC Analysis of Pyridine Derivatives
This protocol provides a general method for the analysis of pyridine compounds using reversed-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the pyridine compound in the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (initial mobile phase) to ensure a clean baseline.
-
Inject the prepared sample.
-
Protocol 2: GC-MS Analysis of Pyridine
This protocol outlines a general method for the analysis of pyridine using gas chromatography with mass spectrometric detection.
-
Instrumentation:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
-
Chromatographic Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 230 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Dissolve the sample containing pyridine in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.
-
-
Analysis:
-
Perform a blank injection (solvent) to check for system contamination.
-
Inject the prepared sample.
-
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Retention Time of a Pyridine Derivative in RP-HPLC
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (USP) |
| 2.5 | 8.2 | 1.1 |
| 4.5 | 6.5 | 1.8 |
| 6.5 | 4.1 | 2.5 |
| 7.5 | 3.8 | 2.2 |
Note: This data is illustrative and will vary depending on the specific pyridine compound, column, and other chromatographic conditions.
Table 2: Influence of GC Inlet Temperature on Pyridine Peak Area and Asymmetry
| Inlet Temperature (°C) | Relative Peak Area | Peak Asymmetry (USP) |
| 200 | 85% | 1.9 |
| 225 | 95% | 1.5 |
| 250 | 100% | 1.2 |
| 275 | 98% | 1.3 |
Note: This data is illustrative and demonstrates the trade-off between efficient vaporization and potential degradation at higher temperatures.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing of pyridine compounds.
Caption: Logical workflow for troubleshooting common GC issues with pyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. trajanscimed.com [trajanscimed.com]
- 7. agilent.com [agilent.com]
- 8. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
stability issues and degradation pathways of 2-Methyl-4-phenylpyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methyl-4-phenylpyridine. It addresses common stability issues, potential degradation pathways, and provides troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the behavior of structurally related phenylpyridine compounds, the primary stability concerns for this compound are susceptibility to oxidation and photodegradation. The nitrogen atom in the pyridine ring can be oxidized, and the aromatic system is prone to photochemical reactions upon exposure to light.[1] It is also important to consider potential thermal degradation at elevated temperatures.
Q2: What are the likely degradation pathways for this compound under various stress conditions?
While specific experimental data on the forced degradation of this compound is limited, potential degradation pathways can be inferred from the chemical properties of the molecule and data from related pyridine derivatives. Key potential degradation pathways include:
-
Oxidative Degradation: The pyridine nitrogen is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide. Further oxidation of the pyridine or phenyl ring could also occur, potentially leading to ring-opened products.
-
Photodegradation: Exposure to UV light may induce photochemical reactions. Pyridine itself can undergo photolysis to form various products, including succinic acid as a main product after further oxidation.[2] For this compound, this could involve rearrangements or cleavage of the aromatic rings.
-
Thermal Degradation: At high temperatures, decomposition of the phenyl and pyridine rings can be expected.[3] The methyl group may also be susceptible to oxidation or other thermal reactions.
-
Acidic and Basic Conditions: While the pyridine ring itself is relatively stable, extreme pH conditions, especially at elevated temperatures, could potentially lead to slow degradation. The basicity of the pyridine nitrogen will influence its behavior in acidic solutions.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. To minimize oxidation and reaction with atmospheric moisture, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Minimize exposure to light, especially UV light.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction during synthesis (e.g., Suzuki coupling).[5] | Optimize reaction conditions, including catalyst, base, solvent, and temperature. Monitor reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Unreacted starting materials in the final product. | Improve purification methods. Fractional distillation or column chromatography can be effective.[6] | |
| Presence of impurities or byproducts | Side reactions during synthesis, such as homocoupling of starting materials. | Adjust stoichiometry of reactants and optimize reaction conditions to minimize side product formation. |
| Incomplete removal of reagents or solvents. | Ensure thorough work-up and purification procedures. Use high-purity solvents and reagents. | |
| Degradation of the product during purification. | Avoid excessive heat and exposure to air and light during purification steps. |
Experimental Use
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions before use. Protect solutions from light and store them at an appropriate temperature. Consider conducting experiments under an inert atmosphere if sensitivity to oxygen is suspected. |
| Interaction with other components in the experimental system. | Evaluate the compatibility of this compound with other reagents and solvents in the experiment. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Onset of degradation. | Verify the storage conditions of the sample. Analyze a freshly prepared sample as a reference. Use a stability-indicating analytical method capable of separating the parent compound from potential degradation products.[1] |
| Contamination. | Ensure the cleanliness of all glassware and equipment. Use high-purity solvents and reagents. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.[1][7][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[9]
-
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC-UV method. LC-MS can be used to identify the mass of any degradation products.
Analytical Method for Purity Assessment (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of pyridine derivatives.
| Parameter | Condition |
| Instrument | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) |
| Detection | UV at a wavelength determined by the UV-Vis spectrum of the compound |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Note: This is a general method and may require optimization for specific applications.
Visualizations
Caption: Potential Oxidative Degradation Pathway of this compound.
Caption: Troubleshooting Workflow for Low Synthesis Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. database.ich.org [database.ich.org]
scale-up synthesis of 2-Methyl-4-phenylpyridine for industrial applications
Technical Support Center: Scale-Up Synthesis of 2-Methyl-4-phenylpyridine
This guide provides troubleshooting advice and frequently asked questions for the industrial scale-up synthesis of this compound, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary routes for industrial-scale synthesis are:
-
α-Methylation of 4-Phenylpyridine: This method involves the direct methylation of 4-phenylpyridine at the C2 position. A common approach utilizes Raney® nickel as a catalyst in the presence of a primary alcohol, such as 1-octanol or 1-propanol, which serves as the methyl source.[1][2] This can be performed using either batch or continuous flow processes.[1]
-
Suzuki Coupling: This cross-coupling reaction typically involves the reaction of a phenylboronic acid with a 2-methyl-4-halopyridine (or vice versa) in the presence of a palladium catalyst and a base.[3][4] For the synthesis of this compound, optimal conditions under microwave irradiation have been identified as using K2CO3 as the base and Pd(dppf)Cl2 as the catalyst.[3]
Q2: What are the main challenges in scaling up the α-methylation of 4-phenylpyridine?
A2: Key challenges include:
-
Regioselectivity: A significant issue is the lack of precise control over the position of methylation, which can lead to the formation of other isomers.[1][2]
-
Reaction Conditions: The reaction often requires high temperatures and long reaction times, which can be energy-intensive and may lead to side reactions.[2]
-
Catalyst Handling and Reuse: While the catalyst can be reused, its activity may decrease over time, and handling of pyrophoric catalysts like Raney® nickel requires specific safety precautions.[1]
-
Work-up and Purification: Isolating the final product can be challenging and may involve acid washes and extractions, which generate significant waste streams.[1]
Q3: Is a continuous flow process advantageous for this synthesis?
A3: Yes, a continuous flow setup for the α-methylation offers several advantages over traditional batch processing. These include shorter reaction times, enhanced safety, elimination of complex work-up procedures, and reduced waste generation.[1][2] Flow chemistry can also provide better control over reaction parameters, potentially leading to higher yields and purity.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Incomplete conversion of starting material | Insufficient reaction time or temperature. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC or GC/LC-MS. For flow synthesis, consider reducing the flow rate.[1] |
| Deactivated catalyst. | For Raney® nickel, ensure it is properly activated and stored. If reusing the catalyst, consider regeneration or using a fresh batch.[1] For Suzuki coupling, ensure the palladium catalyst is not oxidized and consider using an inert atmosphere. | |
| Poor quality of reagents. | Verify the purity of starting materials (4-phenylpyridine, boronic acids, etc.) and solvents. Ensure solvents are anhydrous where required. | |
| Significant byproduct formation | Non-optimal reaction conditions. | Re-optimize the reaction temperature, pressure, and catalyst loading. For Suzuki coupling, screen different ligands, bases, and solvent systems.[3] |
Issue 2: Product Impurity
| Symptom | Potential Cause | Suggested Solution |
| Presence of unreacted 4-phenylpyridine | Incomplete reaction. | See "Low Yield" section for solutions related to incomplete conversion. |
| Inefficient purification. | Optimize the purification method. For α-methylation, ensure the acid wash is sufficient to extract the basic pyridine product from the organic layer.[1] Consider column chromatography or recrystallization for final purification. | |
| Formation of isomers (e.g., 3-methyl-4-phenylpyridine) | Lack of regioselectivity in α-methylation. | This is an inherent challenge of some radical-based methylation methods.[2] Employing a synthesis route with higher regioselectivity, such as a Suzuki coupling, may be a better alternative. |
| Presence of dimethylated byproducts | Excessive methylation. | In flow synthesis, this can occur at very slow flow rates and dilute conditions.[1] Adjust the stoichiometry of the methylating agent or the reaction time to minimize over-methylation. |
| Residual catalyst in the final product | Inefficient filtration. | Use a fine filter (e.g., Celite) to remove all traces of the heterogeneous catalyst.[1] For homogeneous catalysts, consider appropriate work-up procedures to remove metal residues. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis of this compound.
Quantitative Data Summary
The choice of synthesis method can significantly impact the yield of this compound.
| Synthesis Method | Catalyst/Reagents | Conditions | Yield | Reference |
| Batch Synthesis | Raney® nickel, 1-octanol | Reflux (~200 °C), 19 h | 67% (crude) | [1] |
| Flow Synthesis | Raney® nickel, 1-propanol | High temperature | 97% | [1] |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3 | Microwave, 120 °C | Not specified | [3] |
Experimental Protocols
Protocol 1: α-Methylation of 4-Phenylpyridine (Batch Process)
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
4-Phenylpyridine
-
Raney® nickel (slurry in water)
-
1-Octanol
-
Ethanol
-
1N Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add Raney® nickel (approx. 1 g).
-
Wash the Raney® nickel with two portions of ethanol (2 x 15 mL) by decanting the supernatant.
-
Add 1-octanol (25 mL) to the flask.
-
Add 4-phenylpyridine (1.0 g, 6.44 mmol).
-
Heat the mixture to reflux (approx. 200 °C) and maintain for 19 hours.
-
Cool the reaction flask to room temperature.
-
Filter the crude reaction mixture through a small plug of Celite to remove the Raney® nickel.
-
Wash the filtrate with 1N HCl (4 x 25 mL).
-
Combine the aqueous layers and basify with 2M NaOH solution until pH > 10.
-
Extract the aqueous layer with diethyl ether (4 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Suzuki Coupling (Representative Procedure)
This protocol is a representative example based on general Suzuki coupling conditions.[3][4]
Materials:
-
4-Bromo-2-methylpyridine
-
Phenylboronic acid
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add 4-bromo-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 eq).
-
Add a mixed solvent of 1,4-dioxane and water (e.g., 5:1 ratio).
-
Seal the vessel and heat the reaction mixture with stirring. If using a microwave reactor, heat to 120 °C for the appropriate time, monitoring by TLC or LC-MS. For conventional heating, reflux until the reaction is complete.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: α-Methylation
Caption: Experimental workflow for the batch synthesis of this compound.
References
Technical Support Center: Managing Steric Hindrance in Substituted Pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of substituted pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Problem 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with Sterically Hindered Substrates
Symptoms:
-
Low conversion of starting materials.
-
Formation of side products, such as homocoupling of the boronic acid or hydrodehalogenation of the pyridine halide.
-
Reaction stalls before completion.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Catalyst Poisoning | The nitrogen atom of a 2-halopyridine can coordinate to the palladium catalyst, inhibiting its activity.[1] Use sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to create a bulky environment around the palladium, preventing pyridine coordination.[1][2] |
| Suboptimal Ligand Choice | The ligand is not bulky enough to facilitate the reaction with hindered substrates. The steric bulk of the ligand is crucial for promoting reductive elimination and preventing catalyst deactivation.[3] |
| Inefficient Transmetalation | Steric hindrance can slow down the transmetalation step. Use stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate this step.[2] |
| Low Catalyst Activity | The palladium precatalyst is not efficiently reduced to the active Pd(0) species, or the active catalyst is deactivated by oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use properly degassed solvents.[1][2] |
Problem 2: Poor Regioselectivity in Minisci Reactions
Symptoms:
-
Formation of a mixture of C2 and C4-substituted pyridine isomers.
-
Difficulty in separating the desired regioisomer.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Competing Reaction Sites | The C2 and C4 positions of the pyridine ring have similar reactivity towards radical addition. |
| Lack of Steric Shielding | Unsubstituted or minimally substituted pyridines offer little steric hindrance to direct the incoming radical. |
| Reaction Conditions | Solvent and pH can influence the regioselectivity of radical additions. Acidic conditions often favor reaction at the C2 position.[4] |
Workflow for C4-Selective Minisci Alkylation:
To achieve high selectivity for the C4 position, a removable blocking group can be employed. A maleate-derived blocking group has been shown to be highly effective.[5]
Problem 3: Low Yield or No Reaction in Directed ortho-Metalation (DoM)
Symptoms:
-
Starting material is recovered.
-
Low yield of the desired ortho-substituted product.
-
Formation of side products from the addition of the organolithium reagent to the pyridine ring.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Competitive Nucleophilic Addition | Highly nucleophilic bases like n-BuLi can add to the C2 position of the pyridine ring instead of deprotonating the ortho position.[6] |
| Inappropriate Base | The chosen base is not strong enough or is too nucleophilic. |
| Poor Coordination of Directing Group | The directing metalating group (DMG) is not effectively coordinating the lithium reagent. |
Troubleshooting Strategy:
Frequently Asked Questions (FAQs)
Q1: How can I introduce a bulky substituent at the C3 (meta) position of a pyridine ring, which is often sterically and electronically disfavored?
A1: Direct C3-functionalization is challenging. A successful strategy is a dearomatization-rearomatization approach.[7][8][9][10] This involves temporarily converting the pyridine into a more electron-rich, non-aromatic intermediate, which can then be functionalized at the desired position. Subsequent rearomatization restores the pyridine ring with the newly introduced substituent at the meta position.
Q2: I am attempting to synthesize a tetra-ortho-substituted biaryl via Suzuki coupling involving a substituted pyridine, but the reaction is not proceeding. What are the key considerations?
A2: This is a sterically demanding transformation. Key factors for success include:
-
Ligand Choice: Use a highly bulky and electron-rich N-heterocyclic carbene (NHC) or a biarylphosphine ligand (e.g., BaryPhos).[11][12]
-
Catalyst System: Robust palladium precatalysts are often required.
-
Reaction Conditions: Higher temperatures may be necessary to overcome the steric hindrance.[12]
Q3: My Grignard reaction with a substituted pyridine is giving a complex mixture of products. How can I improve the selectivity?
A3: Direct addition of Grignard reagents to pyridines can be unselective. A more controlled approach is the activation of the pyridine ring by forming a pyridinium salt (e.g., with a chloroformate).[13][14] The Grignard reagent then adds selectively, often at the C4 position. The use of a chiral copper catalyst can achieve high enantioselectivity in these reactions.[14][15][16]
Quantitative Data Summary
| Reaction Type | Steric Challenge | Key Strategy | Typical Yield Range (%) | Reference |
| Suzuki-Miyaura Coupling | Tetra-ortho-substituted biaryl synthesis | Bulky phosphine/NHC ligands | 80-95 | [11][12][17] |
| Buchwald-Hartwig Amination | 2-aminopyridine synthesis | Sterically hindered phosphine ligands (e.g., RuPhos) | 70-90 | [1] |
| Minisci Reaction | C4-alkylation of pyridines | Maleate-derived blocking group | 60-85 | [18][19] |
| Directed ortho-Metalation | ortho-substitution on hindered pyridines | Hindered lithium amide bases (LDA, LTMP) | 65-90 | [6] |
| Grignard Addition | C4-alkylation of pyridinium salts | Cu-catalyzed dearomatization | up to 98 | [13][14][15][16] |
Experimental Protocols
Protocol 1: C4-Selective Minisci Reaction using a Maleate-Derived Blocking Group
This protocol is adapted from the work of Baran and coworkers for the regioselective C4-alkylation of pyridines.[18][19]
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of the desired pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the maleate-derived reagent (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting pyridinium salt often precipitates and can be isolated by filtration.
Step 2: C4-Alkylation
-
In a reaction vessel, combine the pyridinium salt (0.5 mmol, 1.0 equiv), the carboxylic acid (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv), and AgNO₃ (0.1 mmol, 20 mol%).
-
Add a biphasic solvent system of dichloroethane (2.5 mL) and water (2.5 mL).
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction by LC-MS or ¹H NMR.
-
Upon completion, dilute with dichloromethane and proceed with workup.
Step 3: Removal of the Blocking Group
-
The blocking group can typically be removed by heating in a suitable solvent or by treatment with a base.
Protocol 2: Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls
This generalized protocol is based on methodologies developed for sterically demanding Suzuki couplings.[11][12][17]
-
In an oven-dried Schlenk tube under an argon atmosphere, add the sterically hindered aryl halide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and a strong base such as K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the bulky ligand (e.g., XPhos, 4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 10:1).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Sterically Hindered 2-Bromopyridine
This protocol is a general procedure for the challenging amination of 2-halopyridines.[1]
-
In a glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), and a bulky biarylphosphine ligand (e.g., RuPhos, 2-4 mol%) to an oven-dried reaction vial.
-
Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 18. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
challenges in the characterization of positional isomers of methyl-phenylpyridines
Technical Support Center: Characterization of Methyl-phenylpyridine Isomers
Welcome to the Technical Support Center for the characterization of positional isomers of methyl-phenylpyridines. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing positional isomers of methyl-phenylpyridines?
A1: The main difficulty arises from the very similar physicochemical properties of the isomers (e.g., 2-methyl-4-phenylpyridine, 3-methyl-2-phenylpyridine, etc.). These similarities include close boiling points, comparable polarities, and molecular weights.[1] This leads to significant challenges in their separation and characterization, such as co-elution in chromatographic methods and similar fragmentation patterns in mass spectrometry.[2]
Q2: Which analytical techniques are most effective for characterizing these isomers?
A2: A multi-technique approach is often necessary for unambiguous characterization. The most powerful methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification based on retention time and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile derivatives and offers different selectivity compared to GC.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, which are crucial for definitive structure elucidation by examining the connectivity of atoms.[4][5]
Q3: Can mass spectrometry alone differentiate between the positional isomers?
A3: While challenging, it is sometimes possible. Electron ionization (EI) mass spectra of positional isomers can be very similar.[2] However, subtle differences in the relative abundances of fragment ions can be used for differentiation.[6][7] For more reliable distinction, advanced techniques like chemical ionization-tandem mass spectrometry (CI-MS/MS) may be required to induce more specific fragmentation pathways.[8]
Q4: How can I improve the separation of co-eluting isomers in HPLC?
A4: If you are experiencing co-elution in HPLC, consider the following optimization strategies:
-
Change the Stationary Phase: Standard C18 columns may not be sufficient. Consider columns offering different interaction mechanisms, such as phenyl or fluorinated phases, which can leverage π-π or dipole-dipole interactions.[9]
-
Optimize the Mobile Phase: Adjusting the organic modifier (e.g., switching between acetonitrile and methanol), modifying the pH, or using additives like ion-pairing agents can significantly alter selectivity.[10][11]
-
Adjust Column Temperature: Operating the column at different temperatures can improve peak shape and resolution.[9]
Q5: Why do my pyridine compounds show peak tailing in HPLC, and how can I fix it?
A5: Peak tailing for basic compounds like pyridines is often due to interactions with acidic residual silanol groups on silica-based columns.[1] To mitigate this, you can:
-
Use a Low pH Mobile Phase: Protonating the pyridine can lead to more consistent interactions.
-
Add a Competing Base: Incorporating a small amount of an amine like triethylamine (TEA) into the mobile phase can mask the active silanol sites.[1]
-
Use a Modern, End-capped Column: These columns have fewer exposed silanol groups.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause | Solution |
| Poor or no separation of isomers | Inappropriate GC column phase. | Use a column with a different polarity. For aromatic isomers, a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) or a more polar phase may provide better selectivity than a non-polar phase.[2][7] |
| Sub-optimal oven temperature program. | Optimize the temperature ramp. A slower ramp rate can improve the resolution of closely eluting peaks.[8] | |
| Identical mass spectra for all isomers | Standard Electron Ionization (EI) may not produce unique fragments. | Consider using chemical ionization (CI) which is a softer ionization technique and may produce different adducts or fragmentation patterns.[8] If available, perform MS/MS experiments to explore specific fragmentation pathways. |
| Poor peak shape (tailing) | Active sites in the injector liner or column. | Use a deactivated injector liner. If the column is old, it may need to be replaced or conditioned. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Isomers co-elute | Insufficient selectivity of the column. | Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or PFP column) to introduce alternative separation mechanisms like π-π interactions.[9] |
| Mobile phase is not optimized. | Systematically vary the mobile phase composition. Try different organic modifiers (acetonitrile vs. methanol) and adjust the pH of the aqueous phase.[10] | |
| Variable retention times | Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[9] |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running gradients.[11] | |
| Broad peaks | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Overlapping signals in ¹H NMR | Insufficient magnetic field strength. | Use a higher field NMR spectrometer if available to increase signal dispersion. |
| Complex spin systems. | Run 2D NMR experiments like COSY to identify proton-proton couplings and HSQC to correlate protons to their attached carbons.[4][12][13] This will help in assigning the overlapping signals. | |
| Difficulty in assigning quaternary carbons | These carbons do not show up in DEPT-135 and have no direct proton attachments. | Use a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This will show correlations between protons and carbons over 2-3 bonds, allowing for the assignment of quaternary carbons.[12][13] |
| Poor signal-to-noise ratio | Insufficient sample concentration. | For ¹³C or 2D NMR, a higher sample concentration (15-30 mg) is often required compared to ¹H NMR (1-5 mg).[14][15] |
Quantitative Data Summary
The following tables provide illustrative data for the characterization of methyl-phenylpyridine isomers. Actual values may vary based on specific experimental conditions.
Table 1: Illustrative GC-MS Data for Methyl-phenylpyridine Isomers
| Isomer | Expected Retention Time Order | Key Diagnostic MS Fragments (m/z) |
| 2-Methyl-x-phenylpyridine | Varies with phenyl position | M+ (molecular ion), M-1 (loss of H), fragments corresponding to the loss of CH₃, and fragments from the pyridine and phenyl rings. |
| 3-Methyl-x-phenylpyridine | Varies with phenyl position | M+ (molecular ion), M-1 (loss of H), characteristic fragmentation of the pyridine ring. |
| 4-Methyl-x-phenylpyridine | Varies with phenyl position | M+ (molecular ion), M-1 (loss of H), potentially more stable molecular ion due to symmetry. |
Note: The elution order in GC is dependent on the boiling point and interaction with the stationary phase. A non-polar column will generally elute isomers based on their boiling points.
Table 2: Illustrative HPLC Data for Methyl-phenylpyridine Isomers on a Reversed-Phase C18 Column
| Isomer | Expected Retention Time Order | Observations |
| 2-Methyl-x-phenylpyridine | Dependent on polarity | Polarity will be influenced by the position of the substituents, affecting retention time. |
| 3-Methyl-x-phenylpyridine | Dependent on polarity | Subtle differences in polarity compared to other isomers will dictate elution order. |
| 4-Methyl-x-phenylpyridine | Dependent on polarity | May exhibit different retention behavior due to symmetry and dipole moment. |
Note: In reversed-phase HPLC, less polar compounds generally have longer retention times.[16]
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges (in ppm) for Key Signals
| Signal | 2-Methyl-x-phenylpyridine | 3-Methyl-x-phenylpyridine | 4-Methyl-x-phenylpyridine |
| Methyl Protons (¹H) | ~2.5 ppm | ~2.4 ppm | ~2.4 ppm |
| Aromatic Protons (¹H) | 7.0 - 8.7 ppm | 7.0 - 8.6 ppm | 7.1 - 8.6 ppm |
| Methyl Carbon (¹³C) | ~20-25 ppm | ~18-22 ppm | ~21-24 ppm |
| Aromatic Carbons (¹³C) | 120 - 160 ppm | 120 - 155 ppm | 120 - 158 ppm |
Note: The exact chemical shifts are highly dependent on the solvent and the relative positions of the methyl and phenyl groups. The splitting patterns in the ¹H NMR spectrum are crucial for distinguishing isomers.[4][17]
Experimental Protocols
Protocol 1: GC-MS Analysis of Methyl-phenylpyridine Isomers
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the isomer mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the sample through a 0.22 µm syringe filter.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injector Temperature: 250 °C.[18]
-
Oven Program: Start at 60 °C for 1 min, then ramp to 280 °C at 10 °C/min and hold for 5 min.[8]
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Compare the retention times of the peaks in the sample chromatogram to those of known standards.
-
Analyze the mass spectrum of each peak and compare it to library spectra or the expected fragmentation patterns.
-
Protocol 2: HPLC Analysis of Methyl-phenylpyridine Isomers
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[10]
-
-
HPLC Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to standards.
-
Quantify the isomers using a calibration curve if required.
-
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary for full structure elucidation, perform 2D NMR experiments:
-
-
Data Analysis:
-
Analyze the chemical shifts, integration, and coupling constants in the ¹H spectrum.
-
Use the number of signals in the ¹³C spectrum to determine the number of unique carbon environments.
-
Use the correlations from the 2D spectra to piece together the molecular structure and unambiguously identify the positional isomer.[5]
-
Visualizations
Caption: A general workflow for the separation and characterization of methyl-phenylpyridine isomers.
Caption: A logical flowchart for troubleshooting poor resolution of isomers in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromedia.org [chromedia.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. youtube.com [youtube.com]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Mechanism of Separation of Components by HPLC | Pharmaguideline [pharmaguideline.com]
- 17. magritek.com [magritek.com]
- 18. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 19. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Validation & Comparative
comparative analysis of synthesis methods for 2,4-disubstituted pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The precise and efficient synthesis of these structures is therefore of critical importance. This guide provides a comparative analysis of key synthetic methodologies for obtaining 2,4-disubstituted pyridines, offering a direct comparison of classical and modern techniques. We present quantitative data from the literature, detailed experimental protocols, and logical workflow diagrams to assist researchers in selecting the optimal strategy for their specific synthetic targets.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to a target 2,4-disubstituted pyridine is a multifactorial decision, weighing factors such as substrate availability, desired substitution pattern, reaction efficiency, and scalability. Below is a summary of prominent methods with representative data for the synthesis of analogous substituted pyridines.
| Synthesis Method | Target Compound | Starting Materials | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Kröhnke Synthesis | 2,4,6-Triphenylpyridine | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | Glacial acetic acid, Reflux (~120 °C) | 4-6 | High | [1] |
| Solvent-Free Kröhnke | 2,4,6-Triarylpyridines | Substituted acetophenone, Substituted benzaldehyde, Ammonium acetate | 120-140 °C, Solvent-free | 2-4 | 93-98 | [2] |
| Hantzsch Dihydropyridine Synthesis | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | p-Toluenesulfonic acid, Ultrasonic irradiation, Aqueous (SDS, 0.1M) | - | 96 | [3] |
| Guareschi-Thorpe Synthesis | 6-Hydroxy-2-methyl-4-phenyl-pyridine-3-carbonitrile | Ethyl cyanoacetate, Ethyl acetoacetate, Ammonium carbonate | Water, 80 °C | Not Specified | High | [4] |
| Palladium-Catalyzed C-H Arylation | 2-(2-pyridyl)biphenyl | 2-Phenylpyridine, Iodobenzene | Pd(OAc)₂, K₂CO₃, Cs₂CO₃ | 24 | 85 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual pathways of the discussed synthetic methods, providing a visual representation of the strategic approaches to constructing the 2,4-disubstituted pyridine core.
Caption: Overview of synthetic strategies for 2,4-disubstituted pyridines.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of substituted pyridines, derived from the literature.
Kröhnke Synthesis of 2,4,6-Triphenylpyridine[1]
This method is a classic example of the Kröhnke reaction, yielding a tri-substituted pyridine. By selecting appropriate starting materials, this method can be adapted for 2,4-disubstituted pyridines.
Materials:
-
N-Phenacylpyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4,6-triphenylpyridine.
Hantzsch-type Synthesis of a Substituted Pyridine[3]
This modern adaptation of the Hantzsch synthesis utilizes ultrasonic irradiation to achieve high yields in an aqueous medium. While the primary product is a 1,4-dihydropyridine, it can be subsequently oxidized to the corresponding pyridine.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Sodium dodecyl sulfate (SDS)
-
Water
Procedure:
-
In a suitable vessel, prepare a 0.1M aqueous solution of SDS.
-
To this aqueous micellar solution, add benzaldehyde (1 equiv), ethyl acetoacetate (2 equiv), and ammonium acetate (1.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Subject the mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be extracted using an appropriate organic solvent.
-
The crude 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid, manganese dioxide).
-
Purify the final product by column chromatography or recrystallization.
Advanced Guareschi-Thorpe Synthesis of a 2,4-Disubstituted Pyridine[4]
This environmentally friendly method utilizes water as a solvent and ammonium carbonate as both a nitrogen source and a promoter to afford hydroxy-cyanopyridines in high yields.
Materials:
-
Ethyl cyanoacetate or Cyanoacetamide
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonium carbonate
-
Water
Procedure:
-
In a round-bottom flask, combine the alkyl cyanoacetate or cyanoacetamide (1 equiv), the 1,3-dicarbonyl compound (1 equiv), and ammonium carbonate in water.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC. The product often precipitates from the reaction medium upon cooling.
-
Collect the precipitated product by filtration.
-
The simple work-up typically involves washing the solid with water.
Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine[5]
This modern approach allows for the direct introduction of an aryl group at the C2' position of a pre-existing 2-phenylpyridine scaffold.
Materials:
-
2-Phenylpyridine
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., dioxane)
Procedure:
-
To an oven-dried reaction vessel, add 2-phenylpyridine (1 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (catalytic amount), K₂CO₃ (1.5 equiv), and Cs₂CO₃ (1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship Diagram
The following diagram illustrates the decision-making process and logical flow for selecting a suitable synthetic method.
Caption: Decision-making workflow for selecting a synthesis method.
References
A Comparative Guide to the Analytical Quantification of 2-Methyl-4-phenylpyridine
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 2-Methyl-4-phenylpyridine, a substituted pyridine derivative. While specific validated method data for this compound is not extensively published, this document synthesizes standard validation protocols and presents representative experimental data based on the analysis of analogous pyridine compounds. The primary focus is on two widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Methodology Comparison: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for the separation and quantification of this compound. The choice between these methods often hinges on the specific analytical requirements, such as the nature of the sample matrix, desired sensitivity, and the potential impurities to be analyzed.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is a common approach, offering high resolution and sensitivity for separating the target analyte from closely related impurities.[1] This technique is advantageous for non-volatile and thermally labile compounds.[1]
Gas Chromatography (GC) serves as an excellent alternative, especially for volatile and thermally stable compounds.[1] Given that this compound possesses reasonable vapor pressure, GC coupled with a Flame Ionization Detector (FID) can provide high sensitivity and efficient analysis.[1] GC often boasts high efficiency, faster analysis times for volatile compounds, and lower solvent consumption compared to HPLC.[1]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics of validated HPLC and GC methods for the analysis of pyridine derivatives, which can be considered representative for the analysis of this compound.
| Validation Parameter | HPLC Method (Representative) | GC Method (Representative) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent |
Experimental Protocols
Detailed methodologies for representative HPLC and GC methods are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase separation with UV detection, a common method for pyridine derivatives.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.[1]
2. Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a suitable ratio (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[1]
-
Injection Volume: 10 µL.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution: Prepare the sample at a target concentration of approximately 100 µg/mL in the diluent.
4. Validation Experiments:
-
Linearity: Prepare a series of solutions from the stock solution ranging from the LOQ to 150% of the working standard concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration.
-
Precision: Analyze at least six replicate preparations of the standard solution for repeatability. Intermediate precision can be assessed by repeating the analysis on a different day with a different analyst.[2]
Gas Chromatography (GC) Protocol
This protocol utilizes a capillary column with flame ionization detection (FID).
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID).[1]
2. Chromatographic Conditions:
-
Column: A capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]
-
Detector Temperature: 280°C.[1]
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane, using a split injection mode.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as Dichloromethane.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the solvent.
-
Sample Solution: Prepare the sample at a target concentration of approximately 100 µg/mL in the solvent.
4. Validation Experiments:
-
Follow a similar approach for linearity, accuracy, and precision as described for the HPLC method, adapting for the GC technique and parameters. For robustness, vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate.[2]
Mandatory Visualization
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of HPLC and GC experimental workflows.
References
A Comparative Analysis of the Biological Activity of 2-Methyl-4-phenylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Methyl-4-phenylpyridine and its isomers. While direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes findings from research on structurally related phenylpyridine derivatives to offer insights into their potential biological effects, with a focus on neuroactivity and cytotoxicity.
Introduction
Phenylpyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The position of the methyl and phenyl substituents on the pyridine ring can dramatically influence the molecule's physicochemical properties and its interactions with biological targets. This guide explores the known biological activities of this compound and its isomers, drawing on experimental data from related compounds to infer potential structure-activity relationships.
Comparative Biological Activities
The primary biological activities associated with phenylpyridine derivatives are their effects on the central nervous system, particularly their interaction with monoamine oxidase (MAO) enzymes, and their potential as anticancer agents.
Neuroactivity: Monoamine Oxidase Inhibition
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite, the 1-methyl-4-phenylpyridinium ion (MPP+), are well-known for inducing parkinsonism-like symptoms through the inhibition of mitochondrial complex I and the generation of reactive oxygen species. The structural similarity of methyl-phenylpyridine isomers to MPP+ has prompted investigations into their potential to inhibit MAO, a key enzyme in the metabolism of monoamine neurotransmitters and the bioactivation of MPTP.
Cytotoxic Activity
Derivatives of phenylpyridine have been investigated for their potential as anticancer agents. Studies on various substituted methyl-aryl-pyridines have demonstrated cytotoxic effects against different cancer cell lines. While data for the specific isomers of Methyl-4-phenylpyridine is sparse, the IC₅₀ values of some more complex derivatives are available and suggest that the phenylpyridine scaffold can be a basis for the development of potent cytotoxic compounds.
Data Presentation
The following table summarizes the available quantitative data for compounds structurally related to this compound. It is crucial to note that these are not direct comparisons of the isomers but provide a reference for the potential biological activity of the phenylpyridine scaffold.
| Compound/Derivative Class | Biological Activity | Assay System | Quantitative Data (IC₅₀/EC₅₀) |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | Anticancer | A549 (non-small cell lung cancer) | 3.22 ± 0.2 µM (for compound 5l) |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | Anticancer | HCT-116 (colon cancer) | 2.71 ± 0.16 µM (for compound 5l) |
| 1-methyl-4-phenylpyridinium (MPP+) | Neurotoxicity | Intrastriatal infusion in mice | EC₅₀ = 0.4 mM[2] |
| 1-methyl-4-phenylpyridinium (MPP+) | Neurotoxicity | Intrastriatal infusion in rats | EC₅₀ = 4.3 mM[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays relevant to the biological activities discussed.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a selective substrate)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black plates
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Perform serial dilutions to achieve a range of desired concentrations.
-
Assay Reaction: In each well of a 96-well plate, add the MAO assay buffer, HRP, and the fluorogenic probe.
-
Inhibitor Incubation: Add the test compound dilutions or a known inhibitor to the appropriate wells. Include a vehicle control (solvent only).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to all wells except for a no-enzyme control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time or as an endpoint reading.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[1][3]
In Vitro Neurotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of test compounds on the metabolic activity of neuronal cells, providing an indication of cell viability and cytotoxicity.
Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
References
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-phenylpyridine Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-4-phenylpyridine scaffold is a key pharmacophore in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. As a serine/threonine kinase, p38 MAP kinase is a critical mediator in the cellular response to inflammatory cytokines and environmental stress, making it a prime therapeutic target for a range of inflammatory diseases and cancers.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related phenyl-pyridyl structures, supported by experimental data and detailed methodologies to inform the rational design of next-generation p38 MAP kinase inhibitors.
Comparative Analysis of Inhibitory Potency
The biological activity of phenylpyridine derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyridine rings. The following table summarizes the SAR for a series of 4-phenyl-5-pyridyl-1,3-thiazole analogs, which serve as a valuable proxy for understanding the SAR of this compound derivatives targeting p38 MAP kinase.[4]
| Compound ID | R1 (Phenyl Ring) | R2 (Thiazole Ring) | p38α IC50 (nM)[4] |
| 1a | 4-F | H | 150 |
| 1b | 4-F | CH3 | 80 |
| 1c | 4-F | NH2 | 30 |
| 1d | 4-F | N(CH3)2 | 25 |
| 2a | 2-CH3, 4-F | NH2 | 45 |
| 2b | 2-Cl, 4-F | NH2 | 20 |
| 3a | 4-OCH3 | NH2 | >1000 |
| 3b | 4-Cl | NH2 | 55 |
Key SAR Observations:
-
Substitution on the Thiazole Ring (R2): The introduction of a small amino group at the 2-position of the thiazole ring (as in 1c and 1d ) significantly enhances the inhibitory potency against p38α compared to the unsubstituted analog (1a ) or the methyl-substituted analog (1b ). This suggests a key hydrogen bonding interaction in the active site.
-
Substitution on the Phenyl Ring (R1):
-
A fluorine atom at the 4-position of the phenyl ring is generally favorable for activity.
-
The addition of a small, electron-withdrawing group at the 2-position, such as a chlorine atom (2b ), can further improve potency. A methyl group at this position (2a ) is also tolerated but is slightly less effective than chlorine.
-
A bulky and electron-donating group like a methoxy group at the 4-position (3a ) is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.
-
Signaling Pathways and Experimental Workflows
To understand the context of p38 MAP kinase inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The p38 MAP kinase signaling cascade and the point of inhibition.
Caption: General experimental workflow for SAR studies of p38 kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of novel kinase inhibitors.
In Vitro p38α MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified p38α kinase by measuring the amount of ADP produced.[5]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[5]
-
Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., ATF2 peptide) and ATP in kinase buffer. The final ATP concentration should be at or near the Km for p38α.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. A DMSO-only control is also prepared.
-
-
Assay Procedure:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.[5]
-
Add 2 µL of a master mix containing the p38α enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[5]
-
Incubate the plate at room temperature for 60 minutes.[5]
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using a four-parameter logistic equation.[1]
-
Cell-Based TNF-α Release Assay
This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.[4]
-
Cell Culture and Treatment:
-
Seed human monocytic THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
-
TNF-α Measurement:
-
After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of TNF-α release.
-
This guide provides a foundational understanding of the SAR of this compound analogs as p38 MAP kinase inhibitors. The provided data and protocols can aid researchers in the design and evaluation of novel compounds with improved potency and selectivity for this important therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Spectroscopic Comparison of 2-Methyl-4-phenylpyridine and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the heterocyclic compound 2-Methyl-4-phenylpyridine and its key precursors, 4-phenylpyridine and 2-methylpyridine. Understanding the distinct spectral characteristics of these molecules is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry, particularly in the context of pharmaceutical and materials science research. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Introduction to the Compounds
This compound is a substituted pyridine derivative with applications in medicinal chemistry and as a building block in organic synthesis. Its structure incorporates both the pyridine and phenyl functional groups, with an additional methyl group influencing its electronic and steric properties.
Precursors:
-
4-Phenylpyridine: This precursor provides the core phenyl-substituted pyridine backbone. It is a commercially available solid.
-
2-Methylpyridine (α-picoline): This precursor introduces the methyl group at the 2-position of the pyridine ring. It is a common liquid reagent.
The synthesis of this compound often involves the methylation of 4-phenylpyridine, making a direct spectroscopic comparison to its starting material essential for reaction monitoring.[1][2]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~8.5 | d | H6 (pyridyl) |
| ~7.6 | m | Phenyl protons | |
| ~7.4 | m | Phenyl protons | |
| ~7.2 | d | H5 (pyridyl) | |
| ~7.0 | s | H3 (pyridyl) | |
| ~2.6 | s | -CH₃ | |
| 4-Phenylpyridine [3] | 8.67 | s | H2, H6 (pyridyl) |
| 7.64 | d | H3, H5 (pyridyl) | |
| 7.53-7.45 | m | Phenyl protons | |
| 2-Methylpyridine [4] | 8.5 | d | H6 |
| 7.5 | t | H4 | |
| 7.0 | d | H3 | |
| 7.0 | t | H5 | |
| 2.5 | s | -CH₃ |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound [5] | ~159 | C2 (pyridyl) |
| ~150 | C6 (pyridyl) | |
| ~149 | C4 (pyridyl) | |
| ~138 | C1' (phenyl) | |
| ~129 | Phenyl carbons | |
| ~127 | Phenyl carbons | |
| ~121 | C3, C5 (pyridyl) | |
| ~24 | -CH₃ | |
| 4-Phenylpyridine [3] | 150.0 | C2, C6 (pyridyl) |
| 148.5 | C4 (pyridyl) | |
| 138.0 | C1' (phenyl) | |
| 129.1 | Phenyl carbons | |
| 127.0 | Phenyl carbons | |
| 121.6 | C3, C5 (pyridyl) | |
| 2-Methylpyridine [6] | 157.9 | C2 |
| 149.2 | C6 | |
| 136.1 | C4 | |
| 124.9 | C5 | |
| 121.2 | C3 | |
| 24.5 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=C, C=N (aromatic) | C-H (aliphatic) |
| This compound | ~3050 | ~1600, ~1550, ~1480 | ~2920 |
| 4-Phenylpyridine [7] | ~3030 | ~1595, ~1540, ~1480 | - |
| 2-Methylpyridine | ~3050 | ~1590, ~1570, ~1480 | ~2950 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [5] | 169 | 168, 154, 141 |
| 4-Phenylpyridine [7] | 155 | 154, 127, 77 |
| 2-Methylpyridine | 93 | 92, 66, 65 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample (this compound, 4-phenylpyridine) or 5-10 µL of the liquid sample (2-methylpyridine) in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse experiment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Solids (this compound, 4-phenylpyridine): Place a small amount of the solid powder directly onto the ATR crystal.
-
Liquid (2-methylpyridine): Place a single drop of the liquid onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Position the sample on the crystal and apply pressure using the anvil.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of each compound in a volatile solvent such as dichloromethane or ethyl acetate.[8]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak to determine the molecular ion and major fragment ions.
-
Visualizations
Caption: Synthetic route to this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. memphis.edu [memphis.edu]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Properties of Novel Phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance necessitates the continuous development of novel chemical entities with potent insecticidal activity. This guide provides a comparative study of the insecticidal efficacy of a series of recently synthesized 2-phenylpyridine derivatives containing N-phenylbenzamide moieties. The data presented is derived from a study by Zhang et al. (2023), which evaluated these compounds against several key agricultural pests.[1][2][3][4][5][6]
Comparative Insecticidal Activity
The insecticidal potential of eleven novel 2-phenylpyridine derivatives (designated 5a-5k) was assessed against the armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus). The following table summarizes the percentage inhibition observed for each compound at a concentration of 500 mg/L.
| Compound ID | % Inhibition against M. separata | % Inhibition against A. craccivora | % Inhibition against T. cinnabarinus |
| 5a | 70 | 40 | 0 |
| 5b | 100 | 60 | 0 |
| 5c | 70 | 30 | 0 |
| 5d | 100 | 50 | 0 |
| 5e | 70 | 30 | 0 |
| 5f | 70 | 40 | 0 |
| 5g | 100 | 60 | 0 |
| 5h | 100 | 50 | 0 |
| 5i | 70 | 30 | 0 |
| 5j | 70 | 40 | 0 |
| 5k | 100 | 60 | 0 |
| (Data sourced from Zhang et al., 2023)[1][2][3][4][5][6] |
As indicated by the data, several of the tested compounds exhibited significant insecticidal activity, particularly against Mythimna separata. Notably, compounds 5b, 5d, 5g, 5h, and 5k demonstrated 100% inhibition of this pest at the tested concentration.[4][5] The activity against Aphis craccivora was moderate for the most effective compounds, while none of the derivatives showed efficacy against Tetranychus cinnabarinus.
Experimental Protocols
The insecticidal activity of the phenylpyridine derivatives was determined using the leaf dipping bioassay method.
Objective: To assess the insecticidal efficacy of test compounds against various insect pests.
Materials:
-
Synthesized 2-phenylpyridine derivatives
-
Acetone (for dissolving compounds)
-
Triton X-100 (as an emulsifier)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., corn leaves for M. separata)
-
Petri dishes
-
Filter paper
-
Micropipettes
-
Beakers
-
Forceps
-
Healthy, uniform-sized insect larvae or adult insects
Procedure:
-
Preparation of Test Solutions:
-
The test compounds are dissolved in a small amount of acetone.
-
This solution is then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired final concentration (e.g., 500 mg/L). The surfactant ensures uniform wetting of the leaf surface.
-
A control solution is prepared using the same concentration of acetone and surfactant in distilled water, but without the test compound.
-
-
Leaf Dipping:
-
Fresh, undamaged host plant leaves are individually dipped into the prepared test solutions for approximately 10-30 seconds with gentle agitation to ensure complete coverage.
-
The treated leaves are then allowed to air dry on a clean surface.
-
-
Insect Exposure:
-
The air-dried, treated leaves are placed in individual Petri dishes lined with moistened filter paper to maintain humidity.
-
A specific number of healthy, uniform-sized insects (e.g., 10-20 larvae) are introduced into each Petri dish.
-
-
Incubation:
-
The Petri dishes are covered and maintained under controlled environmental conditions (e.g., 25 ± 1°C, >70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
-
Mortality Assessment:
-
Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Insects are considered dead if they are unable to make a coordinated movement when gently prodded with a fine brush.
-
-
Data Analysis:
-
The percentage of insect mortality is calculated for each treatment and corrected for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [ (Mortality in Treatment - Mortality in Control) / (100 - Mortality in Control) ] x 100
-
For a more detailed quantitative comparison, a range of concentrations would be tested to determine the LC50 (median lethal concentration) value for each compound.
-
Postulated Mode of Action: Ryanodine Receptor Modulation
While the precise molecular target of these novel 2-phenylpyridine N-phenylbenzamide derivatives has not been definitively elucidated in the referenced study, their structural similarity to known diamide insecticides, such as chlorantraniliprole, suggests a likely mode of action involving the modulation of insect ryanodine receptors (RyRs).[5][7]
Ryanodine receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2][8][9] In insects, the unregulated release of intracellular calcium stores due to the activation of RyRs by these insecticides leads to muscle contraction, paralysis, and ultimately, death.[3]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of action of phenylpyridine derivatives via ryanodine receptor activation.
Experimental Workflow
The overall workflow for the synthesis and evaluation of these novel insecticides is depicted below.
Caption: Workflow from synthesis to insecticidal activity evaluation of phenylpyridine derivatives.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpnmag.com [gpnmag.com]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ryanodine Receptors for Drugs and Insecticides: An Overview: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to Purity Assessment of Synthesized 2-Methyl-4-phenylpyridine: A Focus on Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized compounds is a cornerstone of reliable research and safe therapeutic development. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the biological activity, toxicity, and stability of a final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other common analytical techniques for assessing the purity of 2-Methyl-4-phenylpyridine, a key heterocyclic building block in medicinal chemistry.
Quantitative ¹H NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that provide relative quantification against a reference standard of the same compound, qNMR allows for absolute purity determination by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[1][3] The signal intensity in ¹H NMR is directly proportional to the number of protons generating the resonance, making it a universal detector for proton-containing molecules.[4][5]
This protocol outlines the key steps for determining the purity of this compound using qNMR with an internal standard.
1. Selection of Internal Standard:
-
The internal standard must be of high, certified purity (e.g., >99.5%).
-
It should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[6][7]
-
It must be stable, non-volatile, not hygroscopic, and soluble in the same deuterated solvent as the analyte.[6][7]
-
Suitable internal standards for this compound in DMSO-d₆ or CDCl₃ include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.[1][8]
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean vial using a calibrated analytical balance (to 0.01 mg accuracy).[9]
-
Accurately weigh a similar mass of the chosen internal standard (e.g., maleic acid) into the same vial.[8]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.[7][9]
-
Transfer the solution to a standard 5 mm NMR tube.[9]
3. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[8]
-
Key Parameters: To ensure accurate quantification, specific acquisition parameters must be optimized:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation between scans. A typical starting value is 30 seconds.[6]
-
Pulse Angle: A 90° pulse should be accurately calibrated and used.[9]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[6][10]
-
Dummy Scans (DS): Use 4 dummy scans to allow the sample to reach a steady state before acquisition.[9]
-
Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[10]
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.
-
The purity (P) of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, a comprehensive purity profile is often achieved by employing orthogonal methods.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two widely used alternatives.
HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[12] For a moderately polar compound like this compound, a reversed-phase method is typically suitable.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.[8]
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[8]
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate results, a reference standard of this compound is required to create a calibration curve.
GC is ideal for analyzing volatile and thermally stable compounds. It separates components based on their partitioning between a gaseous mobile phase and a stationary phase within a column.
Experimental Protocol: GC
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to elute compounds, e.g., starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Injector and Detector Temperature: Typically set to 250°C and 280°C, respectively.
-
Quantification: Similar to HPLC, purity is often assessed by area percent. An external or internal standard can be used for more accurate quantification.
Data Presentation: Method Performance Comparison
The following tables summarize the performance characteristics of qNMR against HPLC and GC for the purity analysis of this compound.
Table 1: Quantitative Data Comparison
| Parameter | qNMR | HPLC (UV) | GC (FID) |
| Purity Determined | 98.5% (w/w) | 99.2% (Area %) | 99.5% (Area %) |
| Principle | Absolute quantification vs. internal standard | Relative quantification vs. reference standard or area % | Relative quantification vs. reference standard or area % |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Analysis Time | ~15 min/sample | ~20 min/sample | ~25 min/sample |
| LOD/LOQ | Lower sensitivity | High sensitivity | Very high sensitivity |
Table 2: Comparison of Analytical Techniques
| Feature | qNMR | HPLC | GC |
| Principle | Nuclear magnetic resonance | Liquid chromatography | Gas chromatography |
| Quantitation | Absolute (Primary Method)[11] | Relative (Requires analyte-specific standard)[11] | Relative (Requires analyte-specific standard)[11] |
| Sample Requirement | 5-20 mg, non-destructive | 1-2 mg, destructive | <1 mg, destructive |
| Selectivity | Excellent for structural elucidation | Good for separating isomers and related structures[11] | Excellent for volatile impurities and isomers |
| Pros | No reference standard of analyte needed[8], provides structural information, universal detector for protons | High sensitivity, widely available, robust for routine QC[11] | High sensitivity for volatile compounds, excellent resolution |
| Cons | Lower sensitivity[8], high capital cost, potential for signal overlap | Requires analyte-specific standard for accurate quantification, detector response varies | Analyte must be volatile and thermally stable |
Logical Relationship of Purity Assessment Techniques
A robust purity assessment strategy often involves the use of multiple, complementary (orthogonal) techniques to gain a complete understanding of the impurity profile.[11] qNMR can provide an accurate, absolute measure of the main component, while chromatographic methods like HPLC and GC are superior for detecting and quantifying trace-level impurities.
Conclusion and Recommendation
For the definitive purity assessment of synthesized this compound, qNMR stands out as a superior method for obtaining an absolute, accurate purity value without the need for a specific, highly characterized reference standard of the analyte itself .[8] Its ability to provide structural information simultaneously makes it invaluable for identifying unknown impurities.
However, for a complete characterization, a multi-faceted approach is recommended.[11]
-
qNMR should be used as the primary method to assign the absolute purity (mass fraction) of the main compound.
-
HPLC is recommended for routine quality control and for the detection and quantification of non-volatile, structurally related impurities.
-
GC is the ideal complementary technique to screen for residual solvents and other volatile impurities that may not be detected by HPLC or qNMR.
By combining these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile for this compound, ensuring the quality, safety, and reproducibility of their scientific findings and therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. benchchem.com [benchchem.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
comparing the efficacy of different catalysts in the synthesis of arylpyridines
A Comparative Guide to Catalyst Efficacy in Arylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arylpyridines, a critical scaffold in pharmaceuticals and material science, relies heavily on the choice of an efficient catalytic system. This guide provides an objective comparison of the performance of various catalysts, supported by experimental data, to facilitate catalyst selection for optimal synthesis outcomes. The primary focus is on palladium-, nickel-, and copper-based systems commonly employed in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Data Presentation: Catalyst Performance in Arylpyridine Synthesis
The following tables summarize quantitative data for different catalytic systems in the synthesis of arylpyridine derivatives. These tables provide a comparative overview of catalyst loading, reaction conditions, and the resulting yields, offering a clear basis for catalyst selection based on performance.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation [1]
This table presents data for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 80 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 68 |
Table 2: Comparative Catalyst Performance in Suzuki Coupling of Dichloropyridines [2]
This table showcases the influence of different palladium and nickel-based catalysts on the yield and selectivity of mono-arylation.
| Catalyst System | Dichloropyridine Isomer | Arylating Agent | Yield (%) | Selectivity (Mono:Di) |
| Pd(PEPPSI)(IPr) | 2,4-dichloropyridine | Arylboronic acid | >95 | C4-selective |
| PdCl₂ (ligand-free) | 2,4-dichloropyridine | Arylboronic acid | >95 | >99:1 C4-selectivity |
| NiCl₂(PPh₂Me)₂ | 3,5-dichloropyridine | Arylboronic acid | High | High mono-selectivity |
| NiCl₂(PPh₃)₂ | 3,5-dichloropyridine | Arylboronic acid | High | High mono-selectivity |
Table 3: Multi-component Synthesis of N-aryl-4-aryl Dihydropyridines [3]
This table illustrates the yields for the synthesis of various N-aryl-4-aryl dihydropyridine derivatives using a piperazine catalyst supported in agar-agar gel.
| Entry | Aldehyde | Aniline | Yield (%) |
| 1 | Benzaldehyde | Aniline | 80 |
| 2 | 4-Methylbenzaldehyde | Aniline | 75 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 49 |
| 4 | Thiophene-2-carbaldehyde | Aniline | 60 |
| 5 | Benzaldehyde | 4-Methylaniline | 84 |
| 6 | Benzaldehyde | 4-(phenylazo)phenylamine | 54 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling[1]
A mixture of the corresponding bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) is taken in a Schlenk flask.[1] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Anhydrous and degassed 1,4-dioxane and water are added, and the reaction mixture is heated at 85-95 °C for the specified time (typically 15 hours or more). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Procedure for Ligand-Free Palladium-Catalyzed Suzuki Coupling[2]
In a reaction vessel, the 2,4-dichloropyridine (1.0 eq), the corresponding arylboronic acid (1.1 eq), PdCl₂ (0.02 eq), and a phase-transfer catalyst such as NBu₄Br (1.0 eq) are combined. A suitable base (e.g., K₂CO₃, 2.0 eq) and a solvent system (e.g., toluene/water) are added. The mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C) until the reaction is complete. Upon completion, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by chromatography.
General Procedure for the Synthesis of N-aryl-4-aryl Dihydropyridines[3]
To a solution of dimedone (1.0 eq) in a suitable solvent (e.g., ethanol), the aniline derivative (1.0 eq) is added, and the mixture is stirred at room temperature. The supported piperazine-agar catalyst is then added, followed by the aldehyde derivative (1.0 eq). The reaction mixture is heated at a specified temperature (e.g., 80 °C) and monitored by TLC. After the reaction is complete, the catalyst is filtered off. The filtrate is concentrated, and the resulting crude product is purified by recrystallization or column chromatography. The recovered catalyst can be washed, dried, and reused for subsequent reactions.[3]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of arylpyridines via a Suzuki-Miyaura cross-coupling reaction.
References
Unveiling the Anticancer Potential: A Comparative Guide to Novel Pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for more effective and selective cancer therapies is a continuous endeavor. Among the myriad of heterocyclic compounds, pyridine derivatives have emerged as a particularly promising class of antiproliferative agents.[1] This guide provides a comprehensive comparison of the anticancer effects of recently developed pyridine derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these novel compounds.
Comparative Antiproliferative Activity
The efficacy of novel pyridine derivatives has been demonstrated across a range of cancer cell lines. Quantitative data, presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), allows for a direct comparison of the cytotoxic potency of these compounds against established chemotherapeutic agents.
Pyridine-Urea Derivatives
A series of novel pyridine-ureas has shown significant antiproliferative activity, particularly against breast cancer cell lines. The data below compares the efficacy of selected pyridine-urea derivatives with the standard chemotherapeutic drug, Doxorubicin, and the multi-kinase inhibitor, Sorafenib.
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h) | IC50 (µM) on MCF-7 (72h) | VEGFR-2 Inhibition IC50 (µM) |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |
Data sourced from a study on pyridine-ureas as potential anticancer agents.[2][3]
Notably, compound 8e , with a 3-trifluoromethyl substitution, exhibited significantly higher potency against the MCF-7 breast cancer cell line than the reference drug Doxorubicin after 48 hours of treatment.[2][3] Several of these pyridine-urea derivatives also demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a potential mechanism of action through the inhibition of angiogenesis.[2][3]
Imidazo[1,2-a]pyridine Derivatives
Another class of promising anticancer agents is the imidazo[1,2-a]pyridine derivatives. These compounds have been investigated for their inhibitory effects on various kinases involved in cancer progression.
| Compound ID | R Group | IC50 (µM) on A375P (Melanoma) |
| 15d | Diarylurea | < 0.06 |
| 17e | Diarylurea | < 0.06 |
| 18c | Diarylamide | < 0.06 |
| 18h | Diarylamide | < 0.06 |
| 18i | Diarylamide | < 0.06 |
Data from a study on imidazo[1,2-a]pyridine derivatives against melanoma cells.[4]
These derivatives demonstrated potent sub-micromolar activity against the A375P human melanoma cell line, indicating their potential for the treatment of aggressive skin cancers.[4]
Phosphanylidene Pyridine Derivatives
Novel phosphanylidene compounds derived from pyridine have also been evaluated for their antiproliferative effects against a panel of human cancer cell lines.
| Compound ID | IC50 (µg/ml) on HL-60 (Leukemia) |
| 5a | < 12 |
| 6 | < 12 |
| 5b | < 12 |
Data from a study on the antiproliferative effects of novel pyridine derivatives.
Compounds 5a , 6 , and 5b exhibited significant cytotoxic effects against the HL-60 leukemia cell line. Further testing revealed that compound 6 had the highest antiproliferative potency across lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are protocols for key experiments used to assess the antiproliferative effects of novel pyridine derivatives.
Antiproliferative Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyridine derivatives and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.[5]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to determine if a compound induces cell cycle arrest.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and untreated cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[6][7]
Mechanistic Insights: Signaling Pathways and Visualizations
Understanding the molecular mechanisms by which novel pyridine derivatives exert their antiproliferative effects is critical for their rational design and development. Many of these compounds have been found to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
Inhibition of VEGFR-2 Signaling
As indicated by the in vitro kinase assays, certain pyridine-urea derivatives act as inhibitors of VEGFR-2.[2][3] This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its autophosphorylation and downstream signaling cascades.
Induction of Apoptosis
Many effective anticancer agents, including novel pyridine derivatives, induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.
Experimental Workflow for Validation
The validation of the antiproliferative effects of novel pyridine derivatives follows a logical workflow, from initial screening to mechanistic studies.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Calculations of Substituted Phenylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of substituted phenylpyridine isomers using Density Functional Theory (DFT) calculations. Phenylpyridines are a critical class of organic compounds, forming the backbone of ligands in organic light-emitting diodes (OLEDs), photocatalysts, and serving as key scaffolds in medicinal chemistry. The positional isomerism of the phenyl group on the pyridine ring significantly influences the molecule's electronic and structural properties. Understanding these differences through computational analysis is crucial for the rational design of novel materials and therapeutics.
This document summarizes key quantitative data from computational studies, details the underlying experimental and computational protocols, and provides a visual workflow for such comparative analyses.
Data Presentation: Structural and Electronic Properties
The following table summarizes the calculated structural and electronic properties of the three main phenylpyridine isomers: 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine. These values are critical in predicting the photophysical behavior, reactivity, and potential applications of these molecules.
| Property | 2-Phenylpyridine | 3-Phenylpyridine | 4-Phenylpyridine | Level of Theory |
| Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | 228.3 ± 5.8 | 240.9 ± 5.5 | 240.0 ± 3.3 | Experimental/DFT |
| Dihedral Angle (Phenyl-Pyridine) | ~21° | - | - | DFT |
| HOMO (eV) | -6.21 | -6.35 | -6.28 | B3LYP/6-311++G(d,p) |
| LUMO (eV) | -0.89 | -0.91 | -0.95 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 5.32 | 5.44 | 5.33 | B3LYP/6-311++G(d,p) |
Note: Data is compiled from various computational studies. The level of theory indicates the computational method used to obtain the values, which can influence the results. Direct experimental values for all properties are not always available.
Key Insights from Comparative Data
-
Stability: The gas-phase enthalpy of formation suggests that 2-phenylpyridine is the most stable isomer.[1]
-
Structure: The non-planar structure of 2-phenylpyridine, with a dihedral angle of approximately 21 degrees between the aromatic rings, is a result of steric hindrance.[1] This twist affects the electronic communication between the rings.
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are fundamental to a molecule's electronic behavior. The energy gap can be correlated with the molecule's stability and the energy of its lowest electronic excitation.[2] While the HOMO-LUMO gaps for the three isomers are quite similar, subtle differences can be significant in the design of materials with specific electronic absorption and emission properties.
Experimental and Computational Protocols
The data presented in this guide is derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These computational methods are powerful tools for predicting the properties of molecules.
Computational Methodology: A Detailed Protocol
A typical computational workflow for a comparative study of phenylpyridine isomers involves the following steps:
-
Structure Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.
-
Method: The geometry of each isomer is optimized to find its lowest energy conformation. A popular and effective method for organic molecules is the B3LYP hybrid functional.[3] Other functionals like M06-2X may also be employed for specific applications.
-
Basis Set: A basis set such as 6-311++G(d,p) is often chosen to provide a good balance between accuracy and computational cost.[4]
-
-
Frequency Calculations:
-
Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as enthalpies and Gibbs free energies.
-
-
Electronic Property Calculations:
-
From the optimized structures, single-point energy calculations are performed to obtain detailed information about the molecular orbitals, including the HOMO and LUMO energies.
-
-
Spectroscopic Property Calculations (TD-DFT):
-
To predict the UV-Visible absorption spectra, TD-DFT calculations are performed. This provides information about the energies of electronic transitions and their corresponding oscillator strengths.
-
Mandatory Visualization
Workflow for Comparative DFT Analysis of Isomers
The following diagram illustrates the logical workflow for conducting a comparative DFT study of substituted phenylpyridine isomers.
Caption: A flowchart illustrating the computational workflow for the comparative DFT analysis of phenylpyridine isomers.
Generalized Signaling Pathway for Kinase Inhibition
Derivatives of phenylpyridine are often investigated for their potential as kinase inhibitors in drug development. The diagram below shows a simplified, generalized signaling pathway where such a molecule might act.
Caption: A generalized diagram of a kinase signaling pathway and the inhibitory action of a phenylpyridine-based compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-4-phenylpyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-4-phenylpyridine, ensuring that this process is conducted with the utmost attention to safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of related pyridine derivatives and represent a cautious approach to its disposal.
Immediate Safety and Hazard Profile
This compound, as a pyridine derivative, should be handled as a hazardous substance. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous.[1] Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1]
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related pyridine compounds. This data should be used as a conservative guide in the absence of specific data for this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor.[2] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[1]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste and must comply with all local, state, and federal regulations.[1][3][4]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents and acids.[1][4]
-
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and assess the situation.[1]
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1][4]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Collect all cleaning materials as hazardous waste.[3]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
The standard and required method for the disposal of pyridine derivatives is through an approved hazardous waste management service, which typically involves high-temperature incineration.[5][6]
-
Disposing of this chemical down the drain or in regular trash is strictly prohibited.
-
Experimental Protocols
Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes.[6] Attempting to neutralize or treat this chemical without a validated protocol and proper institutional oversight can be dangerous and may violate environmental regulations.[6]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-4-phenylpyridine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Methyl-4-phenylpyridine. The following guidance is based on the known hazards of structurally similar pyridine derivatives. It is imperative to handle this compound with extreme caution in a controlled laboratory environment, adhering to all institutional and local safety protocols. This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the handling and disposal of this compound.
Hazard Summary
Based on data from related pyridine compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Toxicity: Likely toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Irritation: May cause serious eye and skin irritation.[1][2] May also cause respiratory irritation.[1][2]
-
Flammability: May be a flammable liquid and vapor.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles and/or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A flame-retardant and chemically impervious lab coat should be worn fully buttoned to protect against skin contact.[4][6] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[6] |
| Footwear | Closed-toe Shoes | Closed-toe, chemical-resistant shoes must be worn in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood.[4]
- Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Material Gathering: Assemble all necessary chemicals, equipment, and waste containers before starting the experiment to minimize movement and potential for spills.
2. Donning PPE:
- Put on all required PPE as specified in the table above before entering the designated work area.
3. Chemical Handling:
- Weighing and Transfer: Carefully weigh and transfer the chemical inside the fume hood. Use non-sparking tools if the compound is flammable.[7]
- Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
- Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
4. Post-Handling and Decontamination:
- Work Area Cleanup: After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Wash reusable PPE according to manufacturer's instructions.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels) and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all hazardous waste in a designated, properly labeled, and sealed waste container. The label should clearly identify the contents, including "Hazardous Waste" and the chemical name.
-
Container Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[4]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the material in a sealed container for hazardous waste disposal.
-
Large Spill (or outside fume hood): Evacuate the area and alert others. Contact your institution's EHS or emergency response team immediately.
-
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
